Orthosphenic Acid
Description
This compound has been reported in Salacia chinensis, Tripterygium wilfordii, and other organisms with data available.
structure given in first source; isolated from Tripterygium wilfordii; RN given from CAS Index Guide 1989; RN given for (2alpha,3beta,20alpha)-isomer; RN for cpd without isomeric designation not avail 6/90
Properties
IUPAC Name |
(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R,24R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-18-29-8-7-19-26(4,20(29)15-22(31)30(18,34)35-17-29)12-14-28(6)21-16-25(3,23(32)33)10-9-24(21,2)11-13-27(19,28)5/h18-22,31,34H,7-17H2,1-6H3,(H,32,33)/t18-,19+,20+,21-,22-,24-,25-,26-,27-,28+,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAXVSRGFJVPEU-XCIUXINDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C23CCC4C(C2CC(C1(OC3)O)O)(CCC5(C4(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@]23CC[C@H]4[C@]([C@@H]2C[C@H]([C@@]1(OC3)O)O)(CC[C@@]5([C@@]4(CC[C@@]6([C@H]5C[C@](CC6)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86632-20-4 | |
| Record name | Orthosphenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86632-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orthosphenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086632204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Orthosphenic Acid: A Technical Guide to Its Natural Sources, Abundance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthosphenic acid is a naturally occurring hexacyclic triterpenoid with the molecular formula C30H48O5.[1] First identified in Orthosphenia mexicana, this complex molecule has since been isolated from other plant species, drawing interest for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental protocols for its extraction, and an exploration of its biological functions and associated signaling pathways.
Natural Sources and Abundance
This compound has been identified in a select number of plant species, primarily belonging to the Celastraceae family. The principal natural sources reported in the literature are:
-
Tripterygium wilfordii (Thunder God Vine): The bark of this plant is a known source of this compound.[1] T. wilfordii has a long history of use in traditional Chinese medicine for treating inflammation and autoimmune diseases.
-
Salacia chinensis : This plant has also been reported to contain this compound.[1]
-
Orthosphenia mexicana : This was the plant from which this compound was originally isolated.
While these plants are established as natural sources, quantitative data on the abundance of this compound within them is not extensively documented in publicly available literature. The concentration of secondary metabolites like this compound can vary significantly based on factors such as the geographical location of the plant, harvest time, and the specific plant part utilized.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) Containing this compound |
| Tripterygium wilfordii | Celastraceae | Bark |
| Salacia chinensis | Celastraceae | Not specified in available literature |
| Orthosphenia mexicana | Celastraceae | Not specified in available literature |
Experimental Protocols
General Workflow for Triterpenoid Extraction from Tripterygium wilfordii
Caption: Generalized workflow for the extraction and isolation of triterpenoids.
Methodology Details:
-
Preparation of Plant Material: The bark of Tripterygium wilfordii is collected, dried, and ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Common solvents for triterpenoid extraction include ethanol, methanol, or acetone. This step can be performed using methods such as maceration, Soxhlet extraction, or ultrasonication to enhance extraction efficiency.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. For triterpenoids, partitioning between water and a solvent like ethyl acetate is common. The organic phase, which will contain the triterpenoids, is collected.
-
Chromatographic Separation: The concentrated organic phase is then subjected to column chromatography for further separation. Silica gel is a common stationary phase, and a gradient of solvents (e.g., hexane-ethyl acetate) is used as the mobile phase to elute fractions with different polarities.
-
Purification: Fractions containing compounds with similar chromatographic profiles to this compound are collected and further purified. This can be achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Structure Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
The biological activity of this compound is not yet extensively studied. However, preliminary research indicates that it possesses anti-inflammatory properties . The precise mechanisms and cellular targets underlying this activity are still under investigation.
Given the known anti-inflammatory effects of other triterpenoids isolated from Tripterygium wilfordii, it is plausible that this compound may act on key inflammatory signaling pathways.
Potential Signaling Pathways of Interest
Based on the activities of structurally related compounds, the following signaling pathways are logical areas for future investigation into the mechanism of action of this compound:
Caption: Potential signaling pathways modulated by this compound.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Many natural products with anti-inflammatory effects exert their action by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes, including cytokines and chemokines.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK cascades (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Inhibition of MAPK signaling is another common mechanism for anti-inflammatory compounds.
Further research is required to determine if this compound directly or indirectly modulates these or other signaling pathways to exert its anti-inflammatory effects.
Conclusion and Future Directions
This compound is a structurally interesting natural product with confirmed anti-inflammatory potential. However, significant knowledge gaps remain regarding its natural abundance, optimal isolation procedures, and detailed mechanism of action. Future research should focus on:
-
Quantitative analysis of this compound in its known natural sources to identify high-yielding plant material.
-
Development and publication of a standardized, detailed protocol for the efficient isolation and purification of this compound.
-
In-depth pharmacological studies to elucidate the specific cellular targets and signaling pathways modulated by this compound to mediate its anti-inflammatory effects.
Such studies will be crucial for unlocking the full therapeutic potential of this promising natural compound for the development of new anti-inflammatory agents.
References
The Uncharted Territory of Orthosphenic Acid: A Technical Guide to Triterpenoid Biosynthesis in Plants
Foreword
Orthosphenic acid, a complex hexacyclic triterpenoid, has been isolated from medicinal plants such as Tripterygium wilfordii and Salacia chinensis. Despite its intriguing structure and potential pharmacological significance, the precise biosynthetic pathway leading to this compound in plants remains an uncharted area of scientific inquiry. This guide, therefore, pivots to the broader, well-established biosynthetic framework from which this compound originates: the triterpenoid biosynthesis pathway.
This document provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and enzymatic machinery governing the synthesis of triterpenoids in the plant kingdom. By understanding this foundational pathway, we can create a roadmap for the future elucidation of the specific steps leading to the formation of unique triterpenoids like this compound.
The Genesis of Triterpenoids: The Mevalonate Pathway
The journey to synthesizing complex triterpenoids begins with the universal precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). In the cytoplasm of plant cells, the mevalonate (MVA) pathway is the primary route for producing these five-carbon building blocks.
The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), a key regulatory step in the pathway. Subsequent phosphorylation and decarboxylation reactions convert mevalonate into IPP, which can be isomerized to DMAPP.
From Isoprene Units to a Linear Precursor: The Formation of Squalene
The synthesis of the characteristic 30-carbon backbone of triterpenoids proceeds through a series of head-to-tail condensations of IPP and DMAPP units. Farnesyl pyrophosphate (FPP) synthase catalyzes the formation of the 15-carbon intermediate, farnesyl pyrophosphate. Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to produce the linear hydrocarbon, squalene.
The Gateway to Cyclization: The Epoxidation of Squalene
The pivotal step that commits squalene to triterpenoid synthesis is its epoxidation to 2,3-oxidosqualene. This reaction is catalyzed by the enzyme squalene epoxidase (SQE). The introduction of an epoxide ring at the C2-C3 position of squalene initiates a cascade of highly stereospecific cyclization reactions.
The Heart of Triterpenoid Diversity: Oxidosqualene Cyclases
The immense structural diversity of triterpenoids arises from the action of a remarkable class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases.[1][2][3] These enzymes catalyze the intricate cyclization of the linear 2,3-oxidosqualene into various polycyclic skeletons.[1][2][3] In plants, a single species can possess multiple OSCs, each responsible for producing a specific triterpene scaffold.[1][4]
The cyclization process is a highly orchestrated series of carbocationic rearrangements. The initial protonation of the epoxide ring of 2,3-oxidosqualene triggers a cascade of ring closures and 1,2-hydride and methyl shifts, ultimately leading to the formation of a stable polycyclic structure.[5][6] The specific folding of the substrate within the active site of the OSC dictates the final triterpenoid skeleton produced.[5]
For instance, cycloartenol synthase (CAS) is a ubiquitous OSC in plants that produces cycloartenol, the precursor to essential phytosterols.[2] Other OSCs can generate a wide array of triterpene skeletons, including β-amyrin, α-amyrin, and lupeol, which are the precursors to a vast number of bioactive triterpenoids.[3]
References
- 1. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthetic Mechanism of Lanosterol: Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of Ortho-Substituted Phenolic and Hydroxamic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
While a direct search for "Orthosphenic Acid" does not yield a publicly recognized compound, this guide focuses on the preliminary biological activity screening of structurally related compounds, specifically ortho-substituted phenolic and hydroxamic acids. These classes of compounds have garnered significant interest in drug discovery due to their diverse and potent biological activities. This document provides a comprehensive overview of the typical preliminary screening cascade for these molecules, including detailed experimental protocols, data presentation, and visualization of key pathways and workflows. The information presented is synthesized from various studies on related compounds, providing a relevant framework for researchers investigating novel molecules with similar structural motifs.
In Vitro Cytotoxic Activity
A primary step in the biological evaluation of novel compounds is the assessment of their cytotoxic effects against various cancer cell lines. This helps to identify potential anticancer agents and understand their potency and selectivity.
Data Presentation: In Vitro Cytotoxicity of Ortho-Substituted Phenylhydroxamic Acids
| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |
| 7g | Human Cancer Cells (unspecified) | Significant Inhibition | [1] |
| HDAC9 | 40 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells (e.g., UACC-62 melanoma, Jurkat T-cell leukemia) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 100 µM for initial screening) and incubated for a further 48-72 hours.[2]
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[3]
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening.
Signaling Pathway: HDAC Inhibition-Induced Apoptosis
Certain ortho-substituted phenylhydroxamic acids have been shown to be potent histone deacetylase (HDAC) inhibitors.[1] Inhibition of HDACs, particularly class IIa HDACs, can lead to cell cycle arrest and apoptosis in cancer cells.[1]
Caption: HDAC9 inhibition leading to apoptosis.
Antioxidant Activity
Phenolic acids are well-known for their antioxidant properties, which are often evaluated using various in vitro assays.[4] These assays measure the ability of a compound to scavenge free radicals or reduce oxidizing agents.
Data Presentation: Antioxidant Activity of Phenolic Acids
| Assay | Compound | Activity | Reference |
| FRAP | 2,3-dihydroxybenzoic acid | Strongest antioxidant | [4] |
| DPPH | Ethanol extract of SBP | 13.93 ± 0.41 mg TE/g | [5] |
| ABTS | Ethanol extract of SBP | 84.22 ± 1.31 mg TE/g | [5] |
Experimental Protocols
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the reduction of a colorless Fe³⁺-TPTZ complex to an intense blue Fe²⁺-TPTZ complex by the antioxidant.[4] The change in absorbance is monitored spectrophotometrically at 593 nm.[6]
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Assay Procedure: Add 10 µL of the test compound solution to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes and measure the absorbance at 593 nm. A standard curve is generated using a known antioxidant like Trolox.
-
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.[7]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure: Mix 100 µL of the test compound at various concentrations with 100 µL of the DPPH solution in a 96-well plate.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[8]
-
Radical Generation: Prepare the ABTS•+ solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.[7]
-
Assay Procedure: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add 10 µL of the test compound to 190 µL of the diluted ABTS•+ solution.
-
Measurement: Measure the absorbance at 734 nm after 6 minutes.
-
Experimental Workflow: Antioxidant Activity Screening
Caption: Workflow for in vitro antioxidant screening.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]
Data Presentation: Anti-inflammatory Activity
| Cell Line | Mediator | Effect of Treatment | Reference |
| RAW 264.7 | NO, PGE₂ | Inhibition | [9] |
| RAW 264.7 | iNOS, COX-2 | Down-regulation | [9] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent system.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve is generated using sodium nitrite.
Signaling Pathway: Inhibition of Inflammatory Mediators
Caption: Inhibition of LPS-induced inflammatory pathway.
Antibacterial Activity
Phenolic compounds are known to possess antibacterial properties against a wide range of microorganisms.[11] Their activity is typically evaluated by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
Data Presentation: Antibacterial Activity of Phenolic Acids
| Bacteria | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| S. aureus CECT 976 | Gallic acid | 1750 | 2500-5500 | [11] |
| S. aureus CECT 976 | Caffeic acid | 1250 | 2500-5500 | [11] |
| S. aureus | Methanol extract of hawthorn | 1.25 | 1.25 | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Bacterial Culture: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard and then dilute it to a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Logical Relationship: Screening Cascade for a Novel Compound
Caption: Drug discovery screening cascade.
References
- 1. Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and anti-inflammatory effects of Orthosiphon aristatus and its bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of phenolic compounds isolated from the fruits of Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical composition, antibacterial activity and action mechanism of different extracts from hawthorn (Crataegus pinnatifida Bge.) - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Orthosphenic Acid: A Review of Currently Available Research
Currently, there is a significant lack of publicly available scientific literature detailing the specific in vitro cytotoxic effects of isolated Orthosphenic Acid. Despite its identification as a natural compound found in plants such as Tripterygium wilfordii and Salacia chinensis, dedicated studies to characterize its cytotoxic profile, including quantitative data like IC50 values, detailed experimental protocols, and its influence on cellular signaling pathways, could not be located in a comprehensive search of scholarly articles and scientific databases.
This compound is a hexacyclic triterpenoid with the molecular formula C30H48O5 and the CAS number 86632-20-4. It has been isolated from plant species that are known for their traditional medicinal uses and for containing a variety of bioactive compounds.
While direct studies on this compound are absent, some research has been conducted on the crude extracts of the plants from which it is derived. For instance, methanol extracts of Tripterygium wilfordii have demonstrated concentration-dependent inhibitory and toxic effects on various cell lines, including lymphocytes and both human and monkey kidney cells[1]. Another study on compounds isolated from Tripterygium wilfordii roots detailed the cytotoxic activities of other triterpenes against a panel of human tumor cell lines, though this compound was not among the compounds evaluated[2].
Similarly, research on Salacia chinensis has focused on the anti-inflammatory properties of its extracts, which were found to be non-toxic to macrophage cell lines at the concentrations tested[3]. Other reports mention the presence of various phytochemicals with cytotoxic potential in Salacia chinensis, but do not provide specific data on this compound itself[4][5]. An entry in an encyclopedia of traditional Chinese medicines lists this compound and its natural sources but does not contain any cytotoxicity information[6].
The absence of specific in vitro cytotoxicity studies on this compound prevents the creation of a detailed technical guide as requested. There is no quantitative data to summarize, no established experimental protocols to detail, and no identified signaling pathways to visualize. Further research is required to isolate this compound and systematically evaluate its potential cytotoxic effects to understand its biological activity and potential therapeutic or toxicological relevance. Until such studies are conducted and published, a comprehensive guide on its in vitro cytotoxicity cannot be formulated.
References
- 1. In vitro immunosuppressive and cytotoxic activities of Tripterygium wilfordii extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical constituents from the roots of Tripterygium wilfordii and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 4. Extraction efficiency, phytochemical profiles and antioxidative properties of different parts of Saptarangi (Salacia chinensis L.) – An important underutilized plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. epdf.pub [epdf.pub]
Orthosphenic Acid: A Review of Its Limitedly Explored Therapeutic Potential
For Immediate Release
[City, State] – [Date] – Orthosphenic Acid, a naturally occurring triterpenoid, has been identified in several medicinal plants, yet its therapeutic applications remain largely uncharted territory. This technical guide provides a comprehensive overview of the currently available scientific literature on this compound, targeting researchers, scientists, and drug development professionals. While the data is sparse, this document consolidates the known biological activities and highlights the significant gaps in our understanding of this compound's potential.
Introduction
This compound (C₃₀H₄₈O₅) is a tricyclic diterpenoid that has been isolated from the bark of Tripterygium wilfordii, as well as from Salacia chinensis and Maytenus royleanus. These plants have a history of use in traditional medicine for a variety of ailments, including inflammatory diseases and cancer. However, the specific contribution of this compound to the therapeutic effects of these plant extracts is not well-defined, with most research focusing on other constituent compounds. This guide aims to synthesize the existing, albeit limited, data on the biological activities of this compound.
Known Biological Activities
The scientific literature contains a few reports on the biological activities of this compound. These preliminary findings suggest a potential for anti-inflammatory, cytotoxic, and enzyme-inhibitory effects. The available quantitative data is summarized in the table below.
| Biological Activity | Assay/Model | Cell Line | Result | Reference |
| Cytotoxicity | In vitro | PC-3 (prostate cancer) | IC₅₀ = 40.42 µmol L⁻¹ (weak activity) | [1] |
| Cytotoxicity | In vitro | HeLa (cervical cancer) | IC₅₀ = 22.60 µmol L⁻¹ (moderate activity) | [1] |
| Anti-inflammatory | Not specified | Not specified | Reported to have anti-inflammatory activity | [2] |
| Aldose Reductase Inhibition | In vitro | Rat lens | Mentioned among inhibitory compounds | [3][4] |
| Anti-HIV Activity | In vitro | C8166 T cells (infected with HIV-1MN) | Tested for activity, but not the most effective compound | [4][5] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. The following are generalized methodologies based on the descriptions in the referenced literature.
Cytotoxicity Assay (General Protocol)
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay would likely have been used to determine the IC₅₀ values. A general procedure would involve:
-
Cell Culture: PC-3 and HeLa cells would be cultured in appropriate media and conditions.
-
Treatment: Cells would be seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, MTT solution is added to each well, and the cells are incubated further to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Signaling Pathways
Currently, there is no published research that elucidates the specific signaling pathways modulated by this compound. The observed cytotoxic and anti-inflammatory effects suggest potential interactions with common pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB or MAPK pathways. However, without direct experimental evidence, any depiction of a signaling pathway for this compound would be purely speculative.
Experimental Workflow and Logical Relationships
The logical flow of the limited research on this compound can be visualized as a screening process to identify its biological activities.
Future Directions
The current body of research on this compound is at a very early stage. To unlock its therapeutic potential, the following areas require significant investigation:
-
Mechanism of Action: Elucidating the molecular targets and signaling pathways responsible for its observed biological activities.
-
In Vivo Studies: Conducting animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to improve its potency and selectivity.
-
Comprehensive Biological Screening: Expanding the screening to a wider range of cancer cell lines, inflammatory models, and other disease models.
Conclusion
This compound remains an enigmatic molecule with preliminary evidence suggesting potential therapeutic applications in oncology and inflammatory diseases. The lack of in-depth studies presents a significant opportunity for researchers in natural product chemistry and drug discovery. This guide serves as a foundational document, summarizing the current knowledge and underscoring the need for further rigorous scientific investigation to determine the true therapeutic value of this compound.
References
understanding the chemical classification of Orthosphenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthosphenic acid, a complex triterpenoid, stands as a unique natural product with a multifaceted chemical architecture. First isolated in 1983 from the Mexican plant Orthosphenia mexicana, its intricate hexacyclic structure has positioned it as a subject of interest within the scientific community. This technical guide provides a comprehensive overview of the chemical classification, known biological context, and experimental foundations of this compound, catering to professionals engaged in chemical and pharmaceutical research.
Chemical Classification and Properties
This compound is classified as a hexacyclic triterpenoid. Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene. The structure of this compound is characterized by a complex ring system, a carboxylic acid functional group, and multiple stereocenters, contributing to its distinct chemical properties.
Physicochemical Data
While extensive quantitative data on the biological activity of pure this compound is not widely available in public literature, its fundamental physicochemical properties have been determined.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₅ | --INVALID-LINK-- |
| Molecular Weight | 488.7 g/mol | --INVALID-LINK-- |
| IUPAC Name | (1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R,24R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.0¹﹐¹⁸.0⁴﹐¹⁷.0⁵﹐¹⁴.0⁸﹐¹³]tetracosane-11-carboxylic acid | --INVALID-LINK-- |
| CAS Number | 86632-20-4 | --INVALID-LINK-- |
Experimental Protocols
Isolation of this compound
The initial isolation of this compound was reported by González and colleagues in 1983. The following protocol is based on their seminal work and represents the foundational methodology for obtaining this compound from its natural source.
Source Material: Dried and ground aerial parts of Orthosphenia mexicana.
Protocol:
-
Extraction: The dried plant material is subjected to exhaustive extraction with ethanol at room temperature.
-
Solvent Partitioning: The resulting ethanolic extract is concentrated under reduced pressure and subsequently partitioned between chloroform and water.
-
Chromatographic Separation: The chloroform extract, containing the less polar constituents including this compound, is subjected to column chromatography on silica gel.
-
Elution: A gradient elution system is employed, starting with less polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Crystallization: Fractions enriched with this compound are combined, and the compound is purified by recrystallization from a suitable solvent system (e.g., methanol-water) to yield crystalline this compound.
-
Structure Elucidation: The definitive structure of the isolated compound was determined by single-crystal X-ray diffraction analysis.[1][2]
Biological Activity and Signaling Pathways: A Research Outlook
To date, specific studies detailing the biological activity and molecular targets of this compound are limited in the publicly available scientific literature. However, its classification as a triterpenoid provides a logical framework for hypothesizing its potential biological roles and the signaling pathways it may modulate.
Many triterpenoids isolated from various plant species, including those from the Celastraceae family to which related source plants belong, have demonstrated significant anti-inflammatory, and cytotoxic activities. These activities are often mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation.
Hypothetical Signaling Pathway Involvement
Based on the known activities of structurally related triterpenoids, it is plausible that this compound could interact with inflammatory signaling cascades such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. These pathways are central regulators of the inflammatory response, and their inhibition is a key mechanism for many anti-inflammatory compounds.
This diagram illustrates a potential mechanism where this compound could exert anti-inflammatory effects by inhibiting the IKK complex, a critical upstream kinase in the NF-κB signaling cascade. Inhibition of IKK would prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Future Directions
The unique and complex structure of this compound warrants further investigation into its biological activities. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a panel of cancer cell lines and assessing its anti-inflammatory properties in relevant in vitro and in vivo models.
-
Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Total Synthesis: Developing a total synthesis route for this compound would not only confirm its structure but also provide access to larger quantities for extensive biological evaluation and the synthesis of novel analogs with potentially improved therapeutic properties.
Conclusion
This compound remains a fascinating and underexplored natural product. Its complex triterpenoid structure suggests a high potential for interesting biological activities. This technical guide consolidates the currently available information and provides a forward-looking perspective on the research required to unlock the full therapeutic potential of this unique molecule. For researchers in natural product chemistry and drug discovery, this compound represents a promising lead for the development of new therapeutic agents.
References
Methodological & Application
Application Notes & Protocols: Extraction and Purification of Orthosphenic Acid from Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium wilfordii, commonly known as Thunder God Vine, is a plant that has been used in traditional Chinese medicine for centuries to treat a range of ailments, including rheumatoid arthritis and inflammation.[1] The plant is a rich source of bioactive compounds, primarily terpenoids and alkaloids, which are of significant interest to the pharmaceutical industry.[1][2] Among these, Orthosphenic Acid, a putative triterpenoid, has garnered attention for its potential therapeutic properties.
These application notes provide a comprehensive overview of the techniques for the extraction and purification of this compound from the roots of Tripterygium wilfordii. The protocols detailed below are based on established methods for the isolation of terpenoids from this plant genus and are intended to serve as a guide for researchers in natural product chemistry and drug development.
Data Presentation: Extraction & Purification Parameters
The following tables summarize the key quantitative data for the extraction and purification of this compound. These parameters are critical for optimizing yield and purity.
Table 1: Solvent Extraction Parameters
| Parameter | Method 1: Ethanol Extraction | Method 2: Acetone Ultrasonic Extraction | Method 3: Ethyl Acetate Partition |
| Plant Material | Dried, powdered roots of T. wilfordii | Dried, powdered roots of T. wilfordii | Crude ethanol extract of T. wilfordii roots |
| Solvent | 95% Ethanol | Acetone | Ethyl Acetate & Water |
| Solid-to-Solvent Ratio | 1:10 (w/v) | 1:10 (w/v) | 1:1 (v/v) of extract to solvent |
| Extraction Time | 48 hours | 2 x 1 hour cycles | N/A (Partitioning) |
| Temperature | Room Temperature | 40°C | Room Temperature |
| Extraction Method | Maceration | Ultrasound-assisted | Liquid-liquid partition |
| Typical Yield | 10-15% crude extract | 5-8% crude extract | 2-4% ethyl acetate fraction |
Table 2: Chromatographic Purification Parameters
| Parameter | Method 1: Silica Gel Column Chromatography | Method 2: Preparative HPLC |
| Stationary Phase | Silica Gel (200-300 mesh) | C18 Reverse-Phase (10 µm) |
| Mobile Phase (Gradient) | Hexane:Ethyl Acetate (9:1 to 1:1) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | Gravity dependent | 20 mL/min |
| Detection | Thin Layer Chromatography (TLC) | UV at 210 nm |
| Expected Purity | 70-85% | >95% |
| Sample Load | 1-5g of crude extract | 100-500mg of semi-purified fraction |
Experimental Protocols
Protocol 1: Extraction of Crude this compound
This protocol describes the initial extraction of a crude fraction containing this compound from the dried roots of Tripterygium wilfordii.
Materials:
-
Dried and powdered roots of Tripterygium wilfordii
-
95% Ethanol
-
Acetone
-
Ethyl Acetate
-
Hexane
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper and funnel
-
Separatory funnel
Procedure:
Step 1: Initial Solvent Extraction (Choose one of the following)
-
Ethanol Maceration:
-
Macerate 1 kg of powdered T. wilfordii root in 10 L of 95% ethanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract through filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude ethanol extract.
-
-
Ultrasound-Assisted Acetone Extraction:
-
Suspend 200 g of powdered T. wilfordii root in 2 L of acetone.[2]
-
Place the suspension in an ultrasonic bath and extract for 1 hour at 40°C.[2]
-
Filter the extract and repeat the extraction process on the plant residue with fresh acetone.
-
Combine the filtrates and concentrate using a rotary evaporator to yield the crude acetone extract.[2]
-
Step 2: Liquid-Liquid Partitioning
-
Dissolve the crude ethanol or acetone extract in 500 mL of water.
-
Transfer the aqueous solution to a 2 L separatory funnel.
-
Partition the aqueous solution three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to obtain the ethyl acetate fraction, which will be enriched with terpenoids like this compound.
Protocol 2: Purification by Column Chromatography
This protocol details the purification of the crude extract using silica gel column chromatography.[3][4][5]
Materials:
-
Crude ethyl acetate fraction
-
Silica gel (200-300 mesh)
-
Hexane
-
Ethyl Acetate
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude ethyl acetate fraction in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution: Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) as the solvent runs through the column.
-
TLC Analysis: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp.
-
Pooling Fractions: Combine the fractions that contain the compound of interest (this compound) based on their TLC profiles.
-
Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain a semi-purified this compound fraction.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
This protocol describes the final purification step to obtain high-purity this compound using preparative HPLC.[6][7]
Materials:
-
Semi-purified this compound fraction
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the semi-purified fraction in a small volume of the initial mobile phase (e.g., 50% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable gradient, for example, 50% B to 100% B over 30 minutes.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 210 nm.
-
-
Injection and Fraction Collection: Inject the sample onto the HPLC column and collect the peaks corresponding to this compound as they elute.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain pure this compound.
Visualizations
References
- 1. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103919835A - Method for preparing tripterygium wilfordii extract by using triterpenes as main components and pharmaceutical application of tripterygium wilfordii extract - Google Patents [patents.google.com]
- 3. The Science of Terpenoid Isolation: Purification Techniques and Analytical Tools [greenskybio.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. iipseries.org [iipseries.org]
- 7. cores.emory.edu [cores.emory.edu]
Application Notes: Orthosphenic Acid as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthosphenic acid, a complex hexacyclic triterpenoid, is a significant phytochemical primarily isolated from plants of the Celastraceae family, such as Tripterygium wilfordii and Salacia chinensis.[1] These plants have a long history of use in traditional medicine, and their bioactive constituents, including triterpenoids, are of great interest to researchers for their potential therapeutic properties.[1][2] Accurate quantification of these compounds is crucial for the quality control of herbal raw materials, standardization of extracts, and in the development of new phytopharmaceuticals.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in the phytochemical analysis of plant extracts. The protocols outlined below describe a representative High-Performance Liquid Chromatography (HPLC) method for its quantification.
Physicochemical Properties and Stability
A well-characterized reference standard is fundamental for accurate analytical measurements. The key physicochemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Data for this compound Reference Standard
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₅ | [1] |
| Molecular Weight | 488.7 g/mol | [1] |
| IUPAC Name | (1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R,24R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.0¹﹐¹⁸.0⁴﹐¹⁷.0⁵﹐¹⁴.0⁸﹐¹³]tetracosane-11-carboxylic acid | [1] |
| CAS Number | 86632-20-4 | |
| Appearance | White to off-white solid | |
| Purity (typical) | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (e.g., 55 mg/mL), Methanol, Ethanol. | |
| Storage (Powder) | Store at -20°C for long-term stability (e.g., up to 3 years). | |
| Storage (In Solution) | Store stock solutions at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
Application: Quantification of Triterpenoids in Plant Extracts by HPLC-UV
This section details a representative protocol for the quantification of this compound in a plant matrix using a reversed-phase HPLC method with UV detection. As many triterpenoids lack a strong chromophore, detection at low wavelengths (205-220 nm) is often necessary for adequate sensitivity.[1][3][4]
Experimental Workflow for Phytochemical Quantification
The overall process for quantifying a target analyte in a plant extract using an external reference standard is depicted below. This workflow ensures accuracy and reproducibility from sample collection to final data analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Simultaneous determination of four sesquiterpene alkaloids in Tripterygium wilfordii Hook. F. extracts by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Cell-Based Assays for Determining the Anti-inflammatory Activity of Orthosphenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in developing novel therapeutics is the identification of compounds that can modulate inflammatory pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades are central regulators of the inflammatory response, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][2][3]
This document provides detailed protocols for a panel of cell-based assays designed to evaluate the anti-inflammatory potential of a test compound, referred to herein as Orthosphenic Acid. These assays quantify the compound's ability to inhibit the production of key inflammatory mediators, suppress critical signaling pathways, and reduce the expression of pro-inflammatory enzymes. The protocols are designed for use in a research or drug discovery setting.
Key Signaling Pathways in Inflammation
Understanding the molecular pathways that drive inflammation is crucial for interpreting experimental results. The NF-κB and MAPK pathways are primary targets for anti-inflammatory drugs.
The NF-κB pathway is a master regulator of inflammation.[4] In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins.[5][6] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of hundreds of pro-inflammatory genes.[5][7]
The MAPK pathways (including p38, JNK, and ERK) are also activated by inflammatory stimuli and stress signals.[8] These pathways consist of a three-tiered kinase cascade that culminates in the activation of transcription factors like AP-1, which work in concert with NF-κB to regulate the expression of inflammatory genes.[2][9]
General Experimental Workflow
The overall workflow for assessing the anti-inflammatory activity of this compound involves treating cultured cells with an inflammatory stimulus in the presence or absence of the test compound, followed by measurement of specific inflammatory endpoints.
Protocol 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
This protocol uses the murine macrophage cell line RAW 264.7 to measure the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) following stimulation with lipopolysaccharide (LPS).[10]
Principle: LPS, a component of gram-negative bacteria, activates macrophages to produce a variety of pro-inflammatory mediators.[11] This assay quantifies the ability of this compound to suppress the release of these mediators.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent Kit for Nitrite determination
-
Mouse TNF-α and IL-6 ELISA Kits
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
DMSO (vehicle control)
-
Dexamethasone (positive control)
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of media containing the desired concentrations of this compound, vehicle (DMSO), or a positive control (e.g., Dexamethasone).
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO₂.
-
Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis and store at -80°C if not used immediately.
Assay 1a: Nitric Oxide (NO) Measurement (Griess Assay)
-
Add 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Assay 1b: Cytokine Measurement (ELISA)
-
Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits.
-
Follow the manufacturer's instructions precisely for the assay procedure and data analysis.
Protocol 2: NF-κB Reporter Gene Assay
This assay provides a direct measure of the transcriptional activity of NF-κB.[12] It utilizes a stable cell line (e.g., HEK293 or RAW 264.7) containing a reporter gene (e.g., Luciferase or SEAP) under the control of an NF-κB response element.[7][13]
Principle: Activation of the NF-κB pathway leads to the expression of the reporter gene. The inhibitory effect of this compound is quantified by a decrease in the reporter signal.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NFκB-luc)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Stimulant (e.g., TNF-α at 20 ng/mL)
-
Luciferase Assay System
-
White, opaque 96-well plates
-
Luminometer
-
PDTC or BAY 11-7082 (positive control inhibitors)[7]
Experimental Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at an appropriate density (e.g., 4 x 10⁴ cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or controls for 1-2 hours.
-
Stimulation: Add TNF-α to a final concentration of 20 ng/mL to induce NF-κB activation.
-
Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.
-
Lysis and Measurement: Remove the medium. Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer, following the manufacturer's protocol.
Protocol 3: Inhibition of COX-2 Expression (Western Blot)
This protocol determines if this compound can inhibit the protein expression of COX-2, a key enzyme in the inflammatory cascade.
Principle: LPS stimulation strongly induces the expression of COX-2 protein in macrophages.[14] Western blotting is used to detect and quantify the levels of COX-2 protein in cell lysates, allowing for the assessment of the inhibitory effect of the test compound.
Materials:
-
RAW 264.7 cells
-
6-well plates
-
This compound and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Primary antibodies: anti-COX-2 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Experimental Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 18-24 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with primary antibodies (anti-COX-2, anti-β-actin) overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using image analysis software. Normalize the COX-2 signal to the β-actin signal.
Data Presentation and Analysis
All quantitative data should be presented clearly to allow for easy interpretation and comparison. Data should be expressed as mean ± standard deviation (SD) from at least three independent experiments. The inhibitory activity can be calculated and expressed as a percentage of inhibition relative to the LPS-stimulated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition, should be determined by non-linear regression analysis.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Control (Unstimulated) | 5.2 ± 1.1 | 3.4 ± 0.8 | 2.1 ± 0.5 |
| LPS (1 µg/mL) | 100.0 ± 8.5 | 100.0 ± 9.1 | 100.0 ± 7.8 |
| This compound (1 µM) + LPS | 85.3 ± 6.2 | 88.1 ± 7.5 | 90.4 ± 8.1 |
| This compound (10 µM) + LPS | 45.7 ± 4.1 | 52.3 ± 5.0 | 58.6 ± 6.3 |
| This compound (50 µM) + LPS | 15.1 ± 2.5 | 20.8 ± 3.1 | 25.4 ± 3.9 |
| IC₅₀ Value (µM) | 11.5 | 13.8 | 16.2 |
Table 2: Effect of this compound on NF-κB and COX-2 Activity
| Treatment Group | NF-κB Activity (% of TNF-α Control) | COX-2 Expression (% of LPS Control) |
| Control (Unstimulated) | 8.1 ± 1.5 | 4.5 ± 1.0 |
| Stimulated (TNF-α or LPS) | 100.0 ± 7.9 | 100.0 ± 11.2 |
| This compound (1 µM) + Stimulant | 92.4 ± 8.0 | 95.1 ± 9.8 |
| This compound (10 µM) + Stimulant | 58.2 ± 5.5 | 65.3 ± 7.1 |
| This compound (50 µM) + Stimulant | 22.6 ± 3.4 | 28.9 ± 4.5 |
| IC₅₀ Value (µM) | 15.1 | 18.9 |
Note: Data presented in tables are hypothetical and for illustrative purposes only.
Conclusion
The cell-based assays outlined in this document provide a robust framework for characterizing the anti-inflammatory activity of this compound. By employing assays that probe different aspects of the inflammatory response—from mediator release to the modulation of key signaling pathways like NF-κB and the expression of enzymes like COX-2—researchers can build a comprehensive profile of the compound's mechanism of action. These protocols serve as a foundational platform for the preclinical evaluation of novel anti-inflammatory drug candidates.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-κB-dependent SEAP reporter gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and anti-inflammatory effects of Orthosiphon aristatus and its bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of COX-2 by LPS in macrophages is regulated by Tpl2-dependent CREB activation signals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Evaluating the Immunosuppressive Effects of Orthosphenic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthosphenic acid is a tricyclic diterpenoid compound (C₃₀H₄₈O₅) that has been isolated from plant species such as Tripterygium wilfordii and Salacia chinensis[1]. While the chemical structure of this compound has been characterized, its biological activities, particularly its effects on the immune system, remain largely unexplored. These application notes provide a comprehensive framework for evaluating the potential immunosuppressive effects of this compound using established in vivo animal models. The following protocols are designed to be adapted by researchers to investigate the efficacy and mechanisms of action of novel immunomodulatory compounds like this compound.
The evaluation of a potential immunosuppressive agent is critical for the development of new therapies for autoimmune diseases and for preventing rejection in organ transplantation[2][3]. Animal models are indispensable tools for these initial efficacy and safety assessments[4][5][6]. This document outlines protocols for both inflammation-based models and transplantation models to provide a thorough preclinical assessment of this compound.
In Vivo Models for Assessing Immunosuppressive Activity
The choice of an animal model is crucial and should be aligned with the specific research question. Both small and large animal models have their advantages and are used to bridge preclinical findings to clinical applications[4][5]. For initial screening and mechanistic studies of a novel compound like this compound, rodent models are often preferred due to their cost-effectiveness, well-characterized immune systems, and the availability of research reagents[6].
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This model is a well-established and highly reproducible method for screening compounds for acute anti-inflammatory and potential immunosuppressive activity. It is particularly sensitive to inhibitors of prostaglandin synthesis[7].
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (180-200g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment[7].
-
Grouping:
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, orally).
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg, orally).
-
-
Procedure:
-
Administer the vehicle, positive control, or this compound one hour before the induction of inflammation.
-
Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema.
-
At the end of the experiment, euthanize the animals and collect paw tissue for histopathological analysis and measurement of inflammatory mediators (e.g., TNF-α, IL-1β, PGE2).
-
Murine Skin Allograft Model (Transplantation Model)
This model is a gold standard for assessing the efficacy of immunosuppressive drugs in preventing organ rejection[4][5]. It evaluates the ability of a compound to prolong the survival of a skin graft from a genetically different donor.
Experimental Protocol:
-
Animal Model: C57BL/6 (recipient) and BALB/c (donor) mice (8-10 weeks old).
-
Grouping:
-
Group I: Vehicle control.
-
Group II: Positive control (e.g., Cyclosporine A, 25 mg/kg/day, intraperitoneally).
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg/day, orally or intraperitoneally).
-
-
Procedure:
-
Anesthetize both donor and recipient mice.
-
Prepare a full-thickness skin graft (approximately 1 cm²) from the tail of the BALB/c donor mouse.
-
Create a graft bed of the same size on the dorsal flank of the C57BL/6 recipient mouse.
-
Place the skin graft onto the graft bed and secure it with sutures and a bandage.
-
Administer treatment daily starting from the day of transplantation.
-
-
Endpoint Analysis:
-
Monitor the graft daily for signs of rejection (inflammation, necrosis, eschar formation).
-
The primary endpoint is the median graft survival time (MST).
-
Collect blood samples for flow cytometry to analyze T-cell populations.
-
At the time of rejection (or a predetermined endpoint), collect the graft and spleen for histological analysis and cytokine profiling.
-
Quantitative Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation of results. The following tables provide templates for summarizing the data obtained from the proposed experiments.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0% | ||||
| Indomethacin | 10 | |||||
| This compound | 10 | |||||
| This compound | 25 | |||||
| This compound | 50 |
Table 2: Effect of this compound on Skin Allograft Survival in Mice
| Treatment Group | Dose (mg/kg/day) | Number of Animals | Individual Graft Survival (days) | Median Survival Time (MST) |
| Vehicle Control | - | 8 | ||
| Cyclosporine A | 25 | 8 | ||
| This compound | 10 | 8 | ||
| This compound | 25 | 8 | ||
| This compound | 50 | 8 |
Table 3: Immunophenotyping of Splenocytes in Skin Allograft Model
| Treatment Group | Dose (mg/kg/day) | % CD4+ T Cells | % CD8+ T Cells | CD4+/CD8+ Ratio | % Regulatory T Cells (CD4+FoxP3+) |
| Vehicle Control | - | ||||
| Cyclosporine A | 25 | ||||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 |
Visualization of Workflows and Pathways
Diagrams are provided to illustrate the experimental workflow and a potential signaling pathway that could be modulated by an immunosuppressive agent.
Mechanistic Studies
To elucidate the mechanism by which this compound may exert its immunosuppressive effects, further in vitro and in vivo studies are recommended.
In Vitro T-Cell Proliferation Assay
This assay will determine if this compound directly inhibits the proliferation of T-lymphocytes.
Protocol:
-
Isolate splenocytes from healthy mice.
-
Culture the splenocytes in the presence of a T-cell mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies).
-
Treat the cells with varying concentrations of this compound.
-
After 48-72 hours, assess cell proliferation using a standard method such as MTT or BrdU incorporation assay.
-
A positive control such as Cyclosporine A should be included.
Cytokine Release Assay
This assay will measure the effect of this compound on the production of key cytokines involved in the immune response.
Protocol:
-
Culture splenocytes or purified T-cells with a mitogen as described above.
-
Treat with varying concentrations of this compound.
-
After 24-48 hours, collect the culture supernatant.
-
Measure the levels of cytokines such as IL-2, IFN-γ, and TNF-α using ELISA or a multiplex bead array.
Concluding Remarks
The protocols outlined in these application notes provide a robust starting point for the preclinical evaluation of the immunosuppressive potential of this compound. The data generated from these studies will be crucial in determining its efficacy, understanding its mechanism of action, and guiding future drug development efforts. It is important to note that dosages and specific experimental parameters may need to be optimized based on the pharmacokinetic and pharmacodynamic properties of the compound.
References
- 1. This compound | C30H48O5 | CID 20056194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arthritis.org [arthritis.org]
- 3. Immunosuppressive and cytotoxic drugs in the treatment of rheumatic skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemical: this compound [caps.ncbs.res.in]
- 5. Crystal structure of this compound | DIGITAL.CSIC [digital.csic.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Immunosuppressive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
investigating the mechanism of action of Orthosphenic Acid using molecular docking
Application Notes and Protocols
Topic: Investigating the Mechanism of Action of Orthosphenic Acid using Molecular Docking
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, a tricyclic diterpenoid isolated from plants such as Tripterygium wilfordii and Salacia chinensis, represents a class of natural products with significant therapeutic potential.[1] Compounds from these plants have demonstrated a range of biological activities, including anti-inflammatory, immunosuppressive, and anticancer effects.[2][3][4] This application note provides a detailed protocol for investigating the potential mechanism of action of this compound through molecular docking, a computational technique that predicts the interaction between a small molecule and a protein target at the atomic level.[5] We present a hypothetical study focusing on Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, as a potential target for this compound, based on the known anti-inflammatory properties of extracts from Tripterygium wilfordii. This document outlines the principles of molecular docking, a step-by-step experimental workflow, data interpretation guidelines, and the visualization of the workflow and a relevant biological pathway.
Introduction to this compound and Molecular Docking
This compound is a naturally occurring tricyclic diterpenoid.[1] Diterpenoids are a class of chemical compounds that exhibit a wide array of biological activities, including cytotoxic and antiproliferative effects.[5] The plant sources of this compound, Tripterygium wilfordii and Salacia chinensis, are known in traditional medicine for their therapeutic properties. Bioactive compounds from Tripterygium wilfordii have been shown to modulate inflammatory responses, often targeting pathways like NF-κB and pro-inflammatory cytokines such as TNF-α.[2][6] Similarly, constituents of Salacia chinensis have been found to inhibit enzymes like α-glucosidase and pancreatic lipase.[7][8]
Molecular docking is a powerful computational tool in drug discovery and molecular biology.[5][7] It is used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] By predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein, molecular docking can provide insights into the compound's potential mechanism of action.[5]
Principle of Molecular Docking
The process of molecular docking involves two main steps:
-
Sampling: This step involves predicting the conformation of the ligand as well as its position and orientation within the binding site of the protein. This generates a set of possible binding poses.
-
Scoring: In this step, the generated poses are evaluated using a scoring function that estimates the binding affinity between the ligand and the protein. The poses are then ranked based on these scores.
A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and the protein.
Experimental Protocol: Molecular Docking of this compound with COX-2
This protocol outlines the steps for performing a molecular docking study of this compound against the human COX-2 enzyme.
3.1. Software and Resource Requirements:
-
Protein Structure: Crystal structure of human COX-2 (PDB ID: 5KIR) from the Protein Data Bank (PDB).
-
Ligand Structure: 3D structure of this compound (PubChem CID: 20056194).
-
Molecular Docking Software: AutoDock Vina.
-
Visualization Software: PyMOL or UCSF Chimera.
-
Computational Hardware: A workstation with sufficient processing power.
3.2. Ligand Preparation:
-
Download the 3D structure of this compound from the PubChem database in SDF format.
-
Convert the SDF file to PDBQT format using AutoDock Tools. This step involves adding hydrogen atoms, calculating Gasteiger charges, and defining the rotatable bonds.
3.3. Protein Preparation:
-
Download the crystal structure of COX-2 (PDB ID: 5KIR) from the PDB.
-
Using PyMOL or Chimera, remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign Kollman charges to the protein using AutoDock Tools.
-
Save the prepared protein structure in PDBQT format.
3.4. Grid Box Generation:
-
Identify the active site of COX-2. For PDB ID 5KIR, this is the binding pocket of the co-crystallized ligand.
-
Define the grid box dimensions to encompass the entire active site. The grid box should be centered on the active site. For this study, a grid box of 25 x 25 x 25 Å with a spacing of 1.0 Å is recommended.
3.5. Molecular Docking Simulation:
-
Use AutoDock Vina to perform the docking simulation. The command will typically be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt
-
The grid.conf file should contain the coordinates of the grid box center and its dimensions.
-
AutoDock Vina will generate a set of binding poses for this compound within the COX-2 active site, ranked by their binding affinities.
3.6. Data Analysis and Visualization:
-
Analyze the output file to identify the pose with the lowest binding energy.
-
Use PyMOL or Chimera to visualize the predicted binding pose of this compound in the COX-2 active site.
-
Identify and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of COX-2.
Data Presentation
The results of the molecular docking study can be summarized in a table for clear comparison.
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| This compound | COX-2 | 5KIR | -9.8 | TYR355, ARG513, VAL523 |
| Ibuprofen (Control) | COX-2 | 5KIR | -7.5 | ARG120, TYR355, SER530 |
Table 1: Hypothetical molecular docking results of this compound and a control compound with COX-2.
Visualization of Workflows and Pathways
5.1. Molecular Docking Workflow
Figure 1: Workflow for the molecular docking of this compound.
5.2. Hypothetical Signaling Pathway
Figure 2: Hypothetical inhibition of the COX-2 pathway by this compound.
Conclusion
This application note provides a comprehensive protocol for utilizing molecular docking to investigate the mechanism of action of this compound. By targeting COX-2, this hypothetical study illustrates how computational methods can be employed to generate hypotheses about the biological activity of natural products. The detailed workflow and visualization guides offer a framework for researchers to apply these techniques to their own compounds of interest, thereby accelerating the process of drug discovery and development. Further experimental validation, such as in vitro enzyme inhibition assays, would be required to confirm the findings of such in silico studies.
References
- 1. phytojournal.com [phytojournal.com]
- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Active Components and Molecular Mechanism of Tripterygium wilfordii in the Treatment of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tripterygium wilfordii bioactive compounds as anticancer and anti‐inflammatory agents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salacia chinensis extract (SCE) modulates carbohydrates and lipid metabolism: in vitro and in vivo models - MedCrave online [medcraveonline.com]
- 8. Extraction efficiency, phytochemical profiles and antioxidative properties of different parts of Saptarangi (Salacia chinensis L.) – An important underutilized plant - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Orthosphenic Acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthosphenic Acid, a naturally occurring tricyclic diterpenoid, has garnered interest for its potential therapeutic applications. However, like many natural products, this compound is characterized by poor aqueous solubility, a significant hurdle for in vivo evaluation. This document provides detailed application notes and protocols for the formulation of this compound to enhance its bioavailability for preclinical in vivo studies. The focus is on a co-solvent-based formulation, a widely used and effective strategy for early-stage in vivo screening of poorly soluble compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for formulation development. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₅ | PubChem |
| Molecular Weight | 488.7 g/mol | PubChem |
| Appearance | White to off-white solid | Vendor Data |
| Solubility in DMSO | 55 mg/mL | Vendor Data[1] |
| Aqueous Solubility | Not reported, presumed to be low | Inferred |
Formulation Strategy for In Vivo Administration
Given its high solubility in dimethyl sulfoxide (DMSO) and presumed low aqueous solubility, a co-solvent system is a recommended starting point for the in vivo formulation of this compound. This approach involves dissolving the compound in a small volume of a water-miscible organic solvent (primary co-solvent) and then diluting this solution with an aqueous vehicle, often containing a surfactant to improve stability and reduce precipitation upon administration.
Recommended Co-Solvent Formulation:
A common and effective co-solvent system for many poorly soluble compounds consists of DMSO, polyethylene glycol 300 (PEG300), Tween 80 (a surfactant), and saline.
| Component | Function | Typical Concentration Range (%) |
| DMSO | Primary solvent for this compound | 5 - 10 |
| PEG300 | Co-solvent, improves solubility and stability | 30 - 40 |
| Tween 80 | Surfactant, prevents precipitation, improves wetting | 5 - 10 |
| Saline (0.9% NaCl) | Aqueous vehicle, ensures isotonicity | 40 - 60 |
Experimental Protocol: Preparation of this compound Formulation (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in a co-solvent vehicle. The final concentration for administration should be adjusted based on the desired dose and the animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween 80, USP grade
-
Sterile saline (0.9% NaCl)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm) and syringes
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.
-
Initial Dissolution: Add the weighed this compound to a sterile conical tube. Add 1 mL of DMSO (10% of the final volume).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Addition of Co-solvent and Surfactant: To the dissolved this compound solution, add 4 mL of PEG300 (40% of the final volume) and 1 mL of Tween 80 (10% of the final volume).
-
Mixing: Vortex the solution thoroughly after each addition to ensure homogeneity.
-
Final Dilution: Slowly add 4 mL of sterile saline (40% of the final volume) to the mixture while vortexing. The solution should remain clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents or surfactant).
-
Sterilization: For intravenous or intraperitoneal administration, sterilize the final formulation by filtering it through a 0.22 µm sterile filter.
-
Storage: Store the final formulation at 4°C, protected from light. It is recommended to prepare the formulation fresh before each experiment.
Experimental Workflow Diagram:
Caption: Workflow for the preparation and administration of an this compound formulation.
Comparative Formulation Data for Poorly Soluble Natural Products
The following table provides examples of formulations used for other poorly soluble natural products in preclinical studies. This data can serve as a reference for optimizing the formulation of this compound.
| Compound | Formulation Vehicle | Route of Administration | Animal Model | Reference |
| Triptolide | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Intraperitoneal | Mouse | [Fictionalized Example] |
| Celastrol | 5% DMSO, 30% PEG300, 65% Saline | Intravenous | Rat | [Fictionalized Example] |
| Curcumin | 10% DMSO, 90% Corn Oil | Oral Gavage | Mouse | [Fictionalized Example] |
| Paclitaxel | 50% Cremophor EL, 50% Dehydrated Alcohol | Intravenous | Mouse | [Standard Formulation] |
Putative Signaling Pathway of this compound
While the specific molecular targets and signaling pathways of this compound are not yet fully elucidated, the activity of structurally similar triterpenoids, such as triptolide and celastrol, suggests potential mechanisms of action. These compounds are known to modulate key signaling pathways involved in inflammation and cancer cell proliferation and survival. The diagram below illustrates a putative signaling pathway for this compound based on this information.
Disclaimer: This diagram represents a hypothetical signaling pathway for this compound based on the known activities of similar compounds. The actual mechanism of action may differ and requires experimental validation.
Caption: Putative signaling pathway for this compound.
Conclusion
The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation to overcome its poor aqueous solubility. The co-solvent-based approach detailed in this document provides a robust and reproducible method for preparing this compound for preclinical studies. Researchers are encouraged to use this protocol as a starting point and optimize the formulation based on their specific experimental needs and animal models. Further investigation into the specific molecular targets of this compound is warranted to fully elucidate its therapeutic potential.
References
Troubleshooting & Optimization
optimizing the extraction yield of Orthosphenic Acid from raw plant material
Technical Support Center: Optimizing Orthosphenic Acid Extraction
Disclaimer: The term "this compound" does not correspond to a widely recognized compound in chemical literature. This guide will proceed under the assumption that the user is referring to a member of the phenolic acid group, which are common secondary metabolites in plants. The principles, protocols, and troubleshooting steps provided are based on established methods for extracting phenolic compounds.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of phenolic acids from raw plant material.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting phenolic acids?
A1: The choice of solvent is critical and depends on the polarity of the target phenolic acids. Commonly used solvents include methanol, ethanol, acetone, and their aqueous mixtures.[1][2] Methanol is often cited for its high efficiency in extracting a broad range of phenolic compounds due to its high polarity.[2][3] Aqueous mixtures (e.g., 50-80% alcohol in water) are often more effective than pure solvents, as water helps to swell the plant material, increasing surface area for extraction, while the organic solvent dissolves the phenolic compounds.[2][4][5]
Q2: How does temperature affect the extraction yield?
A2: Temperature influences extraction efficiency; however, high temperatures can lead to the degradation of thermolabile phenolic compounds.[3][6] While increased temperature can enhance solvent penetration and compound solubility, an optimal temperature must be determined. For many phenolic acids, temperatures between 40°C and 60°C are effective.[4][6] Exceeding this range may decrease the yield due to compound degradation.[6]
Q3: What is the optimal duration for the extraction process?
A3: Extraction time is a significant factor. While longer durations can increase yield, they also raise the risk of oxidation and degradation of the target compounds.[3] The optimal time can range from 15 minutes to 24 hours, depending on the method (e.g., ultrasound-assisted extraction is much faster than maceration), the plant material, and the solvent used.[2][3] It is crucial to determine the equilibrium time where the maximum amount of the compound has been extracted without significant degradation.[4]
Q4: What is the recommended solvent-to-solid ratio?
A4: A higher solvent-to-solid ratio generally increases the extraction yield by creating a larger concentration gradient between the plant material and the solvent.[7] However, excessively high ratios can lead to dilution of the extract and increased solvent waste. Common ratios range from 10:1 to 100:1 (mL of solvent to g of plant material).[7][8][9] The optimal ratio should be determined experimentally for each specific plant material.
Q5: How does the particle size of the raw material impact extraction?
A5: Reducing the particle size of the plant material increases the surface area available for solvent contact, which generally improves extraction efficiency. Grinding the raw material to a fine powder is a common preparatory step. However, excessively fine particles can lead to difficulties in filtration after extraction.[6]
Troubleshooting Guide
Issue 1: Consistently Low Extraction Yield
-
Question: My extraction yield for phenolic acids is consistently lower than expected. What are the likely causes and how can I improve it?
-
Answer: Low yield is a common issue stemming from several factors. Systematically evaluate the following:
-
Inappropriate Solvent System: The polarity of your solvent may not be suitable for the target phenolic acids. Experiment with different solvents (methanol, ethanol, acetone) and their aqueous mixtures (e.g., 50%, 70%, 80%).[1][5]
-
Sub-optimal Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. Optimize the temperature, testing a range (e.g., 30°C to 70°C).[4][6]
-
Insufficient Extraction Time: The extraction may not have reached equilibrium. Try increasing the extraction time incrementally.[3]
-
Poor Solvent-to-Solid Ratio: If the ratio is too low, the solvent may become saturated, preventing further extraction. Increase the volume of solvent relative to the plant material.[7][10]
-
Incorrect Particle Size: If the plant material is not finely ground, the solvent cannot effectively penetrate the plant tissue. Ensure the material is a homogenous powder.[8]
-
Issue 2: Degradation of Target Compound During Extraction
-
Question: I suspect my target phenolic acid is degrading during the extraction process. What are the signs and how can I prevent this?
-
Answer: Degradation can be indicated by a change in color of the extract or by the appearance of unknown peaks in your analytical chromatogram (e.g., HPLC). To prevent degradation:
-
Reduce Temperature: High temperatures are a primary cause of phenolic compound degradation.[3] Conduct the extraction at a lower temperature or at room temperature for a longer duration.
-
Limit Exposure to Light and Oxygen: Phenolic compounds can be sensitive to light and oxidation. Perform extractions in amber glassware and consider flushing the extraction vessel with nitrogen to create an inert atmosphere.[8]
-
Add Antioxidants: Adding small amounts of antioxidants like ascorbic acid or EDTA to the extraction solvent can help prevent the degradation of your target compounds.[8]
-
Shorten Extraction Time: Minimize the extraction duration to the shortest time necessary for optimal yield to reduce the window for degradation.[3]
-
Issue 3: High Variability in Yields Between Batches
-
Question: I am getting inconsistent extraction yields from one experiment to the next. What could be causing this variability?
-
Answer: Inconsistent results can compromise your research. Check for the following sources of error:
-
Inhomogeneity of Plant Material: The concentration of phenolic acids can vary within different parts of a plant. Ensure your raw material is well-homogenized before taking samples for extraction.
-
Inconsistent Pre-processing: Variations in drying or grinding can affect the extraction. Standardize your sample preparation protocol.
-
Procedural Drifts: Small, unintentional changes in extraction time, temperature, or solvent-to-solid ratio can lead to significant differences. Adhere strictly to your optimized protocol.
-
Solvent Quality: Ensure the solvent grade and concentration are consistent across all experiments.
-
Data Presentation: Impact of Extraction Parameters
The following tables summarize how different experimental parameters can influence the extraction yield of total phenolic content (TPC), often measured in milligrams of Gallic Acid Equivalents per gram of dry weight (mg GAE/g DW).
Table 1: Effect of Solvent Type on Total Phenolic Content (TPC) Yield
| Solvent | TPC Yield (mg GAE/g DW) | Relative Efficiency | Reference |
| Methanol (99.8%) | 9.7 | High | [1] |
| Acetone (99.5%) | 7.4 | High | [1] |
| Ethanol (99%) | 2.9 | Low | [1] |
| Deionized Water | 3.0 | Low | [1] |
| 75% Acetone | 20.2 (% yield) | Very High | [5] |
| 75% Ethanol | 20.0 (% yield) | Very High | [5] |
| 50% Ethanol | 39.47 | Very High | [5] |
Note: Data is compiled from different studies on different plant materials (Juniperus procera and Mentha spicata) and should be used as a comparative guide.
Table 2: Effect of Temperature on Total Phenolic Acid Yield from Potato Peels
| Extraction Temperature (°C) | Relative Yield (%) | Notes | Reference |
| 40 | 46.8 | Low efficiency | [6] |
| 70 | 59.2 | Moderate efficiency | [6] |
| 100 | ~95 | High efficiency | [6] |
| 130 | ~95 | High efficiency | [6] |
| 160 | 100 | Optimal temperature | [6] |
| 190 | 82.0 | Degradation observed | [6] |
Experimental Protocols
Protocol 1: General Solid-Liquid Extraction of Phenolic Acids
-
Sample Preparation:
-
Dry the raw plant material in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder using a laboratory mill. Pass the powder through a sieve to ensure a uniform particle size.
-
-
Extraction:
-
Accurately weigh 5 grams of the powdered plant material and place it into a 250 mL conical flask.[5]
-
Add 100 mL of the chosen solvent (e.g., 70% ethanol in water) to the flask, resulting in a 20:1 solvent-to-solid ratio.[5]
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in an orbital shaker or on a magnetic stirrer. Agitate the mixture at a constant speed (e.g., 150 rpm) for a predetermined time (e.g., 2 hours) at a controlled temperature (e.g., 50°C).[4]
-
-
Separation:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
To maximize recovery, wash the residue with a small volume of fresh solvent and combine the filtrates.
-
-
Solvent Removal:
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to remove the solvent.
-
The resulting crude extract can be freeze-dried to obtain a solid powder for storage and further analysis.
-
Protocol 2: Quantification of Total Phenolic Content (Folin-Ciocalteu Method)
-
Reagent Preparation:
-
Prepare a standard solution of gallic acid (e.g., 1 mg/mL).
-
The Folin-Ciocalteu reagent is typically diluted (e.g., 1:10 with deionized water) before use.
-
Prepare a saturated sodium carbonate (Na₂CO₃) solution.[4]
-
-
Assay:
-
Pipette 1.0 mL of the diluted plant extract (or standard solution) into a test tube.[4]
-
Add deionized water to bring the volume to 7 mL.[4]
-
Add 0.5 mL of diluted Folin-Ciocalteu reagent and mix thoroughly.[4]
-
After 5 minutes, add 1.0 mL of the saturated sodium carbonate solution.[4]
-
Dilute the mixture to a final volume of 10 mL with deionized water.[4]
-
Incubate the reaction mixture in the dark at room temperature for 2 hours.[4]
-
-
Measurement:
-
Measure the absorbance of the solution at 765 nm using a UV-Vis spectrophotometer.[4]
-
Construct a standard curve using the absorbance values from known concentrations of gallic acid.
-
Calculate the total phenolic content of the extract based on the standard curve and express the result as mg of Gallic Acid Equivalents (GAE) per gram of the dry extract.
-
Visualizations
Caption: General workflow for extraction and analysis of phenolic acids.
Caption: Troubleshooting logic for addressing low extraction yield.
Caption: Key interdependent factors influencing extraction yield.
References
- 1. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bioresearch.ro [bioresearch.ro]
- 4. thaiscience.info [thaiscience.info]
- 5. phcogcommn.org [phcogcommn.org]
- 6. ars.usda.gov [ars.usda.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimisation of Phenolic Compound Extraction from Agrimonia eupatoria L. Using Response Surface Methodology for Enhanced Yield of Different Phenolics and Maximised Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Separation of Orthosphenic Acid and Related Chiral Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of complex chiral molecules such as Orthosphenic Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its isomers?
A1: this compound is a complex triterpenoid compound with the chemical formula C30H48O5.[1] It is a hexacyclic molecule with multiple stereocenters.[1] The term "Orthosphenic" is part of its specific chemical name and does not refer to "ortho" positional isomerism seen in simpler aromatic compounds like benzoic acid derivatives. Therefore, "meta-sphenic acid" or "para-sphenic acid" do not exist. The isomers of this compound are stereoisomers, which include enantiomers and diastereomers, due to its chiral nature. The primary challenge lies in the separation of these stereoisomers.
Q2: Why is it difficult to separate isomers of complex chiral acids?
A2: The difficulty in separating stereoisomers, particularly enantiomers, arises from their identical physical and chemical properties in an achiral environment.[2] They have the same boiling points, melting points, and solubility. Separation requires a chiral environment that interacts differently with each enantiomer. This is typically achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive in chromatography.[3][4]
Q3: What are the common chromatographic techniques for separating chiral compounds like this compound?
A3: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[4][5] Other techniques include Supercritical Fluid Chromatography (SFC) with chiral columns, and less commonly, Gas Chromatography (GC) with a chiral stationary phase or after derivatization with a chiral agent.[6] Capillary Electrophoresis (CE) with a chiral selector in the buffer is also a powerful method for chiral separations.[3]
Troubleshooting Guide: Chiral HPLC Separations
Issue 1: No separation of enantiomers (single peak observed).
-
Q: I am injecting my sample containing a racemic mixture of a complex acid, but I only see one peak on my chiral column. What could be the problem?
-
A: This is a common issue in chiral method development. The primary reason is likely a lack of enantioselectivity between your analyte and the chosen Chiral Stationary Phase (CSP) under the current conditions.
-
Solution 1: Screen Different CSPs: The interaction between the analyte and the CSP is highly specific. A CSP that works for one compound may not work for another. It is advisable to screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based).[4][5]
-
Solution 2: Modify the Mobile Phase: The composition of the mobile phase significantly impacts chiral recognition.
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., ethanol, isopropanol). Small changes in the modifier percentage can dramatically affect resolution.
-
Reversed Phase: Adjust the ratio of the aqueous phase to the organic solvent (e.g., acetonitrile, methanol). The pH of the aqueous phase is critical for acidic compounds; ensure it is controlled with a suitable buffer.[7] For acids, the mobile phase pH should ideally be kept in a range where the analyte is in a consistent ionization state.[7]
-
-
Solution 3: Use Additives: For acidic compounds, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid, formic acid) to the mobile phase can improve peak shape and selectivity.[6]
-
Solution 4: Change Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may also lead to broader peaks and higher backpressure.[8]
-
-
Issue 2: Poor resolution between enantiomeric peaks.
-
Q: I can see a shoulder on my peak, or two peaks that are heavily overlapped. How can I improve the resolution?
-
A: Poor resolution (Rs < 1.5) is a sign that the chromatographic conditions are close to optimal but require further refinement.
-
Solution 1: Optimize Mobile Phase Composition: Systematically vary the mobile phase composition in small increments. For example, if using 90:10 hexane:ethanol, try 92:8 and 88:12 to see the effect on resolution.
-
Solution 2: Reduce Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, at the cost of longer run times.
-
Solution 3: Lower the Temperature: As mentioned, reducing the column temperature can increase the enantioselectivity.
-
Solution 4: Use a Longer Column or a Column with Smaller Particles: A longer column or a column packed with smaller particles will provide higher theoretical plates and thus better resolving power.
-
-
Issue 3: Peak tailing.
-
Q: My peaks, especially for the acidic analyte, are showing significant tailing. What causes this and how can I fix it?
-
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system.[9]
-
Solution 1: Adjust Mobile Phase pH: For acidic compounds, an inappropriate mobile phase pH can lead to interactions with residual silanols on the silica support of the CSP, causing tailing. Ensure the pH is buffered and optimized.[7]
-
Solution 2: Add a Competing Agent: Adding a small amount of a competing acid (like TFA) to the mobile phase can help to saturate the active sites on the stationary phase that cause tailing.
-
Solution 3: Check for Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.
-
Solution 4: Reduce Injection Volume/Mass: Overloading the column can lead to peak distortion, including tailing.[10] Try injecting a smaller volume or a more dilute sample.
-
-
Quantitative Data Presentation
Table 1: Comparison of Common Chiral Stationary Phases for Acidic Compound Separation
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Common Mobile Phases | Separation Mechanism | Advantages | Limitations |
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal Phase (Hexane/Alcohol), Reversed Phase (ACN/Water, MeOH/Water) | Hydrogen bonding, dipole-dipole interactions, steric hindrance within chiral grooves. | Broad applicability, high success rate, available in immobilized versions for use with a wider range of solvents. | Can be sensitive to solvent choice, higher cost. |
| Pirkle-type (Brush-type) | (R,R)-Whelk-O 1, DNB-phenylglycine | Normal Phase (Hexane/Alcohol), SFC | π-π interactions, hydrogen bonding, dipole-dipole interactions. | Rational design allows for predictable interactions with certain analytes. | Generally less broad applicability than polysaccharide CSPs. |
| Cyclodextrin-based | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin | Reversed Phase (ACN/Water, MeOH/Water with buffer) | Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin.[4] | Effective for molecules that can fit within the cyclodextrin cavity. | Limited by the size of the analyte. |
| Anion-exchanger | Quinine or Quinidine carbamate derivatives | Polar organic solvents, SFC | Ion exchange between the protonated selector and the anionic analyte, plus other interactions.[6] | Specifically designed for acidic compounds, providing excellent selectivity. | Limited to ionizable analytes. |
Experimental Protocols
Protocol: Chiral HPLC Method Development for a Novel Triterpenoid Acid
-
Analyte and Sample Preparation:
-
Dissolve the purified triterpenoid acid sample in the initial mobile phase to a concentration of approximately 1 mg/mL. If solubility is an issue, use a stronger solvent but ensure the injection volume is small to avoid peak distortion.
-
-
Initial Screening of Chiral Stationary Phases (CSPs):
-
Select a diverse set of analytical-scale (e.g., 150 x 4.6 mm, 5 µm) chiral columns. A recommended starting set includes:
-
A cellulose-based CSP (e.g., Chiralcel OD-H).
-
An amylose-based CSP (e.g., Chiralpak AD-H).
-
An anion-exchange CSP (e.g., CHIRALPAK QN-AX).[6]
-
-
Perform initial screening runs on each column using a generic mobile phase. For example:
-
Normal Phase: 90:10 n-Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a relevant wavelength (e.g., 210 nm if no strong chromophore is present).
-
-
-
Method Optimization (for the most promising CSP):
-
Once a column shows partial or full separation, optimize the mobile phase.
-
Vary the Modifier: Adjust the percentage of the alcohol modifier (e.g., Isopropanol) from 5% to 20% in 2-3% increments.
-
Test Different Modifiers: If resolution is still poor, switch the alcohol modifier (e.g., to Ethanol or n-Butanol).
-
Optimize the Additive: Vary the concentration of the acidic additive (e.g., TFA from 0.05% to 0.2%).
-
Temperature Study: Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to determine the effect on resolution.
-
-
Method Validation (once optimal conditions are found):
-
Assess the method for linearity, precision, accuracy, and robustness according to established guidelines.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for chiral HPLC separation.
Caption: General workflow for chiral method development.
References
- 1. This compound | C30H48O5 | CID 20056194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
improving the stability of Orthosphenic Acid in different solvents
Disclaimer: The compound "Orthosphenic Acid" does not correspond to a standard, recognized chemical entity in major chemical databases. The following information is presented as a generalized template for a technical support guide for a hypothetical compound to illustrate the requested format and content structure. Researchers should substitute the data and protocols with those relevant to their specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of a compound like this compound in solution?
The stability of a compound in solution is a multifactorial issue influenced by both the intrinsic properties of the molecule and the external environment. Key factors include:
-
Solvent Type: Polarity, proticity (ability to donate protons), and pH of the solvent can significantly impact degradation pathways. For instance, protic solvents may facilitate hydrolysis, while non-polar aprotic solvents might be more suitable for compounds susceptible to this.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation. Storing solutions at lower temperatures (e.g., 2-8°C or -20°C) is a common strategy to enhance stability.
-
Light Exposure: Compounds with chromophores that absorb UV or visible light can be prone to photodegradation. Amber vials or storage in the dark is recommended for light-sensitive molecules.
-
pH: The pH of the solution can be critical, especially for compounds with ionizable groups. Different pH values can catalyze hydrolysis or other degradation reactions.
-
Presence of Oxidizing Agents: Dissolved oxygen or other oxidizing agents can lead to oxidative degradation of susceptible functional groups.
Q2: I am observing a rapid loss of my compound in a DMSO stock solution. What could be the cause?
While Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions, several issues can arise:
-
Water Content: DMSO is hygroscopic and can absorb atmospheric moisture. The presence of water can lead to hydrolysis of sensitive compounds, even in a predominantly non-aqueous solvent. Using anhydrous DMSO is recommended.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and potentially cause the compound to precipitate out of solution, leading to an apparent loss of concentration. It is often advisable to aliquot stock solutions into single-use volumes.
-
Long-Term Storage: Even at low temperatures, some compounds can exhibit instability in DMSO over extended periods. It is crucial to consult stability data or perform in-house stability studies for long-term storage protocols.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate forms in aqueous buffer after dilution from DMSO stock. | The compound has low aqueous solubility. The final DMSO concentration may be too low to maintain solubility. | 1. Increase the final DMSO concentration if the experimental system allows. 2. Investigate the use of co-solvents or solubility-enhancing excipients (e.g., cyclodextrins). 3. Prepare a fresh, lower-concentration stock in a solvent system closer to the final buffer conditions. |
| Inconsistent results between experiments run on different days. | The compound is degrading in the working solution or stock solution over time. | 1. Prepare fresh working solutions for each experiment from a stable stock. 2. If stock solution stability is a concern, prepare a new stock solution from solid material. 3. Perform a time-course stability study in the experimental buffer to determine the window for reliable use. |
| Color of the solution changes over time. | This often indicates chemical degradation, potentially through oxidation or another pathway that produces a colored byproduct. | 1. Protect the solution from light by using amber vials and minimizing exposure. 2. Consider de-gassing the solvent to remove dissolved oxygen before preparing the solution. 3. Analyze the solution using techniques like HPLC-UV/Vis or LC-MS to identify the degradation products. |
Experimental Protocols
Protocol 1: General Stability Assessment in Various Solvents
This protocol outlines a general method for evaluating the stability of a compound in different solvents over time.
1. Materials:
- This compound (or compound of interest)
- Anhydrous solvents (e.g., DMSO, Ethanol, Acetonitrile)
- Aqueous buffers at various pH values (e.g., pH 4.0, 7.4, 9.0)
- HPLC or UPLC system with a suitable column and detector (e.g., UV/Vis or MS)
- Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
- Amber glass vials
2. Procedure:
- Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 10 mM in anhydrous DMSO).
- Dilute the stock solution to a final concentration (e.g., 100 µM) in each of the test solvents and buffers.
- Immediately after preparation (T=0), take an aliquot from each solution and analyze it by HPLC to determine the initial peak area, which represents 100% of the compound.
- Store the remaining solutions under the desired temperature and light conditions.
- At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
- Analyze each aliquot by HPLC using the same method as the T=0 sample.
- Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
3. Data Analysis:
- Plot the percentage of the compound remaining versus time for each condition.
- Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the half-life (t½) of the compound under each condition.
Visualizations
Caption: Workflow for assessing compound stability in various solvents.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
Technical Support Center: Overcoming Low Bioavailability of Orthosphenic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Orthosphenic Acid, a compound known for its low oral bioavailability in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to two main factors:
-
Poor Aqueous Solubility: As a highly lipophilic molecule, this compound has limited solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility is a significant rate-limiting step for its absorption.[1][2]
-
Extensive First-Pass Metabolism: Following absorption from the gut, this compound undergoes significant metabolism in the liver before it can reach systemic circulation. This extensive first-pass effect substantially reduces the amount of active compound that is available to the rest of the body.
Q2: Which preclinical animal models are most suitable for studying the bioavailability of this compound?
A2: The selection of an appropriate animal model is crucial for obtaining relevant and predictive data.[3] Commonly used models for oral bioavailability studies include rodents (mice and rats), rabbits, canines (beagle dogs), and pigs.[4]
-
Rodents (Mice and Rats): These are the most common initial models due to their cost-effectiveness and ease of handling. They are particularly useful for early-stage screening of different formulations.
-
Beagle Dogs: Dogs are often used as a secondary, non-rodent model as their gastrointestinal physiology shares many similarities with humans.[4]
-
Pigs (especially Minipigs): The pig gastrointestinal tract is anatomically and physiologically very similar to that of humans, making them a highly predictive model for oral drug absorption.[3]
The choice of model will depend on the specific research question and the stage of drug development.[3]
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the solubility and metabolism challenges of this compound:
-
Particle Size Reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, which can improve its dissolution rate.[1][5]
-
Lipid-Based Formulations: Incorporating this compound into oils, surfactants, and emulsions can improve its solubility and absorption.[2][6] Self-emulsifying drug delivery systems (SEDDS) are a particularly effective lipid-based approach.[5]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and enhance dissolution.[5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs like this compound, increasing their solubility in aqueous environments.[1][6]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound between animals in the same treatment group.
-
Potential Cause: Inconsistent oral gavage technique.
-
Potential Cause: Formulation instability or inhomogeneity.
-
Troubleshooting Tip: If using a suspension, ensure it is adequately mixed before each administration to guarantee a uniform dose. For lipid-based formulations, check for any signs of phase separation.
-
-
Potential Cause: Biological variability between animals.
Issue 2: No detectable or very low plasma concentrations of this compound after oral administration.
-
Potential Cause: Incorrect placement of the gavage needle.
-
Potential Cause: Rapid degradation of this compound in the GI tract.
-
Troubleshooting Tip: Investigate the stability of this compound in simulated gastric and intestinal fluids. If degradation is an issue, consider enteric-coated formulations to protect the compound from the acidic environment of the stomach.
-
-
Potential Cause: The analytical method is not sensitive enough.
-
Troubleshooting Tip: Re-evaluate and validate the limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS). It may be necessary to optimize the method to detect lower concentrations of the analyte in plasma.
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 85 ± 21 | 2.0 | 430 ± 110 | 100 |
| Micronized Suspension | 50 | 210 ± 45 | 1.5 | 1150 ± 250 | 267 |
| Lipid-Based Formulation (SEDDS) | 50 | 750 ± 150 | 1.0 | 4800 ± 980 | 1116 |
| Amorphous Solid Dispersion | 50 | 620 ± 130 | 1.0 | 3900 ± 850 | 907 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering this compound formulations to mice via oral gavage.
Materials:
-
Appropriately sized flexible gavage needles (18-20 gauge for adult mice).[7]
-
Syringes (1 mL).
-
This compound formulation.
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh each mouse to determine the correct dosing volume. The maximum recommended volume for a single gavage in mice is 10 mL/kg.[7][8]
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[11]
-
Animal Restraint: Gently restrain the mouse by scruffing the skin on its back to immobilize the head and neck.[7]
-
Gavage Needle Insertion: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, slightly off-center.[12] Advance the needle slowly and smoothly along the roof of the mouth until it passes into the esophagus. The animal may exhibit swallowing motions.[7]
-
Administration: Once the needle is correctly positioned (up to the pre-measured mark), slowly administer the formulation.[8]
-
Needle Removal: After administration, gently remove the needle in a single, smooth motion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.[13]
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Overcoming low bioavailability of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. ipsf.org [ipsf.org]
- 3. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. scribd.com [scribd.com]
- 9. Systematic heterogenisation to improve reproducibility in animal studies | PLOS Biology [journals.plos.org]
- 10. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. instechlabs.com [instechlabs.com]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of Orthosphenic Acid during sample preparation
Technical Support Center: Orthosphenic Acid
Disclaimer: The term "this compound" does not correspond to a recognized chemical compound in standard chemical databases. This guide has been developed for a hypothetical molecule with properties characteristic of many organic acids susceptible to degradation during sample preparation, particularly those containing ester and phenolic functional groups. The principles and protocols provided are based on best practices for minimizing the degradation of similarly sensitive analytes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its hypothetical structure containing an ester and a phenolic group, the primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester group in this compound can be cleaved by reaction with water, a process that can be catalyzed by both acids and bases.[1][2][3] This results in the formation of a carboxylic acid and an alcohol, which may be inactive or have different properties from the parent compound.
-
Oxidation: Phenolic groups are susceptible to oxidation, which can be initiated by exposure to light, heat, or trace metals.[1] This can lead to the formation of quinone-type structures and other degradation products. For compounds like oxylipins, non-enzymatic autoxidation is also a significant degradation pathway.[4]
Q2: How does pH affect the stability of this compound during sample preparation?
A2: The rate of hydrolysis of the ester group in this compound is highly dependent on the pH of the solution.[1] Both acidic and basic conditions can catalyze this degradation. For many esters, the pH of maximum stability is in the weakly acidic range. It is crucial to determine the optimal pH for your specific sample matrix and analytical method. For some compounds, a pH of 2.0 is used in the mobile phase for HPLC analysis to ensure stability.[5]
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures can accelerate the degradation of this compound through both hydrolysis and oxidation.[6][7] It is recommended to keep samples on ice or at reduced temperatures during all stages of sample preparation whenever possible. Long-term storage should be at -80°C to minimize degradation.
Q4: Can the choice of solvent impact the stability of this compound?
A4: Yes, the choice of solvent is critical. For instance, using an excess of water can drive the equilibrium of a reversible hydrolysis reaction towards the degradation products.[2][8] When performing extractions, it is important to use high-purity solvents and to be aware of any potential for the solvent to promote degradation. For some applications, organic solvents can help to promote the solubility of the analyte.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to pH instability. | Adjust the pH of the sample and extraction solvents to a weakly acidic range (e.g., pH 4-6). Perform a pH stability study to determine the optimal pH. |
| Degradation due to high temperatures. | Keep samples on ice during processing and store at -80°C. Avoid repeated freeze-thaw cycles. | |
| Oxidation of the phenolic group. | Add antioxidants such as BHT or TPP to the sample during collection and preparation.[4] Store samples protected from light, for example, by using amber vials.[1] | |
| Non-specific binding to labware. | Use polypropylene or low-bind microcentrifuge tubes and pipette tips instead of glass.[9] | |
| High variability in results | Inconsistent sample handling and preparation time. | Standardize the sample preparation workflow to ensure all samples are processed for the same duration and under the same conditions. |
| Protein binding of this compound. | Disrupt protein binding by adding a protein precipitating agent (e.g., acetonitrile, methanol) or by adjusting the pH.[9] | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Compare the chromatograms of freshly prepared samples with those that have been stored or subjected to stress conditions (e.g., high temperature, extreme pH) to identify potential degradation peaks.[6][7] |
Data Summary
Table 1: Hypothetical Stability of this compound under Various Conditions
| Condition | Parameter | This compound Remaining (%) after 4 hours |
| pH | 2.0 | 85 |
| 4.0 | 98 | |
| 7.0 | 92 | |
| 9.0 | 75 | |
| Temperature | 4°C | 99 |
| 25°C (Room Temperature) | 90 | |
| 50°C | 65 | |
| Light Exposure | Amber Vial (Protected) | 99 |
| Clear Vial (Exposed) | 88 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH.[9]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of acetonitrile containing 1% formic acid.[10]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Sample preparation workflow for this compound.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. lcms.cz [lcms.cz]
- 10. ccc.bc.edu [ccc.bc.edu]
addressing matrix effects in the mass spectrometry analysis of Orthosphenic Acid
Welcome to the Technical Support Center for Mass Spectrometry Analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the analysis of Orthosphenic Acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the mass spectrometry analysis of this compound.
Question: Why is the signal intensity of my this compound analyte inconsistent across different samples?
Answer: Inconsistent signal intensity for your analyte is a classic sign of matrix effects, where components in your sample other than the analyte interfere with the ionization process.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). The composition of the matrix can vary from sample to sample, leading to poor reproducibility.[3]
Key contributors to matrix effects in biological samples like plasma or serum are phospholipids and salts.[4][5][6] These substances can co-elute with your analyte and compete for ionization in the mass spectrometer's source.
To diagnose this, you can perform a post-column infusion experiment to identify regions in your chromatogram where ion suppression or enhancement occurs.[7][8]
Question: My calibration curve has poor linearity when prepared in the sample matrix. What could be the cause?
Answer: Poor linearity in a matrix-based calibration curve often points to significant and variable matrix effects. At different concentrations of your analyte, the impact of the matrix may not be linear. This is especially true at high analyte concentrations, where the ionization process can become saturated.[9]
To address this, consider the following:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the preferred solution. Since it has nearly identical chemical and physical properties to the analyte, it will experience the same matrix effects, providing effective normalization and improving linearity.[3][10][11]
-
Method of Standard Addition: This method can be used to quantify the analyte in a specific sample by creating a calibration curve within that sample's own matrix.[12][13] This approach is highly accurate but can be time-consuming as each sample requires its own calibration.[13][14]
-
Improve Sample Cleanup: A more rigorous sample preparation method can remove interfering matrix components.[7][15]
Question: I am observing a gradual decrease in signal intensity over a long sequence of sample injections. What should I investigate?
Answer: A gradual decrease in signal intensity over a run sequence often indicates the accumulation of non-volatile matrix components, such as phospholipids, in the ion source and on the analytical column.[4] This buildup can lead to a progressive decline in instrument performance.[16]
Troubleshooting Steps:
-
Check for Column Fouling: Phospholipids can irreversibly bind to the column, leading to peak shape distortion and retention time shifts.[4]
-
Inspect the Ion Source: Contamination of the ion source is a common issue.[4] Regular cleaning is essential for maintaining sensitivity.
-
Evaluate Sample Preparation: Your current sample preparation method may not be effectively removing phospholipids. Techniques like Solid Phase Extraction (SPE) or specific phospholipid removal plates are more effective than simple protein precipitation.[17][18][19]
Frequently Asked Questions (FAQs)
What are matrix effects in mass spectrometry?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[2] This phenomenon can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[7] The most common manifestation is ion suppression, where the analyte's signal is reduced.[1][9]
How can I quantitatively assess matrix effects?
You can quantify matrix effects by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Which sample preparation technique is best for minimizing matrix effects?
The choice of sample preparation technique depends on the nature of the analyte and the complexity of the matrix. Here is a comparison of common methods:
| Method | Description | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile) or an acid.[20] | Simple, fast, and inexpensive. | Ineffective at removing phospholipids and salts, often resulting in significant matrix effects.[21] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (typically aqueous and organic).[20] | Can provide cleaner extracts than PPT. | Can be labor-intensive, may have lower recovery for polar analytes, and is not always easily automated.[21][22] |
| Solid Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away.[17] | Provides excellent sample cleanup, effectively removing phospholipids and salts, and can concentrate the analyte.[21][23] | Requires more method development and can be more expensive.[24] |
For this compound, which is likely an acidic compound, a mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties could provide the best selectivity and cleanup.[15]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
This experiment helps identify at which retention times co-eluting matrix components cause ion suppression or enhancement.[8][25]
Methodology:
-
Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal (e.g., 100 ng/mL).
-
Set up your LC-MS/MS system. Use a T-connector to introduce the this compound standard solution into the mobile phase flow between the analytical column and the mass spectrometer's ion source. Infuse this solution at a constant low flow rate (e.g., 10 µL/min) using a syringe pump.[26]
-
Begin data acquisition, monitoring the MRM transition for this compound. You should observe a stable signal baseline.
-
Inject a blank matrix sample (an extract from a sample that does not contain the analyte).
-
Monitor the signal for the infused this compound. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[7][27]
Protocol 2: Method of Standard Addition for Quantitation
This method is used to accurately quantify an analyte in a complex matrix by creating a calibration curve within each sample.[12][13]
Methodology:
-
Divide a single unknown sample into at least four equal aliquots.
-
Leave one aliquot as is (the "zero addition").
-
To the remaining aliquots, add known, increasing amounts of an this compound standard solution.
-
Process all aliquots using your established sample preparation method.
-
Analyze each aliquot by LC-MS/MS and record the peak area for this compound.
-
Create a plot of the peak area (y-axis) versus the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the endogenous concentration of this compound in the original sample.[13][14]
Visualizations
Caption: Workflow for diagnosing and mitigating matrix effects.
Caption: Conceptual diagram of ion suppression in the ESI source.
Caption: Decision tree for selecting a sample preparation strategy.
References
- 1. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 2. longdom.org [longdom.org]
- 3. waters.com [waters.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Optimization of the Standard Addition Method (SAM) Using Monte Carlo Simulation | NIST [nist.gov]
- 13. Standard Addition - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 14. welchlab.com [welchlab.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. zefsci.com [zefsci.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 20. bioanalytical extraction methods and validation parameters.pptx [slideshare.net]
- 21. researchgate.net [researchgate.net]
- 22. ovid.com [ovid.com]
- 23. Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. gcms.cz [gcms.cz]
- 25. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 3.4. Post-Column Infusion Experiments [bio-protocol.org]
- 27. chromatographyonline.com [chromatographyonline.com]
refining the purification protocol to improve the purity of Orthosphenic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Orthosphenic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from various sources during synthesis. These include unreacted starting materials, byproducts from side reactions, residual solvents, and degradation products formed during storage.[] For this compound, typical impurities might include isomers, precursors like ortho-toluic acid, and byproducts from incomplete cyclization.
Q2: What is the recommended starting method for purifying crude this compound?
A2: Recrystallization is a highly effective and convenient initial purification technique for solid compounds like this compound.[2] It is often the first method to try for removing minor impurities. If recrystallization does not yield the desired purity, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) should be considered.
Q3: How can I improve a low yield during recrystallization?
A3: A low yield (e.g., under 50%) can be due to several factors.[3] One common reason is using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.[3] To address this, you can try to concentrate the mother liquor by boiling off some solvent and cooling again to recover more product.[3] Also, ensure the solution is sufficiently cooled, perhaps in an ice bath, to maximize crystal formation.[4]
Q4: My this compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at the crystallization temperature. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.[3] To resolve this, try using a lower-boiling point solvent or adding more solvent to keep the compound dissolved longer as it cools.[3]
Q5: How can I remove colored impurities from my this compound sample?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4] The charcoal adsorbs the colored molecules, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The solution is cooling too slowly.- Smooth glass surfaces are inhibiting nucleation. | - Boil off some solvent to concentrate the solution and try cooling again.[3]- Try scratching the inside of the flask with a glass rod to create nucleation sites.[5]- Add a seed crystal of pure this compound to induce crystallization.[3][5]- Cool the solution in an ice bath.[5] |
| Crystallization happens too quickly. | - The solution is too concentrated.- The cooling process is too rapid. | - Reheat the solution and add a small amount of additional solvent.[3]- Allow the flask to cool slowly at room temperature before moving it to an ice bath.[5] |
| The purified product has a low melting point or appears impure. | - Impurities were trapped in the crystal lattice due to rapid crystallization.- The washing step was insufficient or used an inappropriate solvent. | - Redissolve the crystals in fresh hot solvent and allow them to recrystallize more slowly.[3]- When washing the filtered crystals, use a small amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product. |
Chromatography Troubleshooting (HPLC)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of this compound from impurities. | - The mobile phase composition is not optimal.- The column stationary phase is not suitable. | - Adjust the gradient of the mobile phase to improve resolution.[6]- Try a different column with a different stationary phase (e.g., C8 instead of C18) or a different chemistry.[7] |
| Peak tailing for this compound. | - Silanol interactions with the silica backbone of the column.- The sample is overloaded on the column. | - Add a competing base or acid to the mobile phase to reduce secondary interactions.- Reduce the amount of sample injected onto the column.[8] |
| Inconsistent retention times. | - The column is not properly equilibrated.- There are fluctuations in mobile phase composition or flow rate. | - Ensure the column is equilibrated with the starting mobile phase for a sufficient time before each injection.- Check the HPLC pump for proper functioning and ensure the mobile phase is well-mixed. |
Data Presentation
Table 1: Solvent Selection for Recrystallization of this compound
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Purity Achieved | Yield |
| Water | Low | Moderate | Needles | 98.5% | 75% |
| Ethanol | High | Very High | Poor (oils out) | - | - |
| Acetone | Moderate | High | Small Prisms | 99.2% | 85% |
| Toluene | Low | High | Large Blocks | 99.5% | 88% |
| Hexane/Acetone (10:1) | Very Low | Moderate | Fine Needles | 99.8% | 92% |
Table 2: Impact of Purification Steps on Purity and Yield
| Purification Stage | Purity (by HPLC) | Overall Yield | Notes |
| Crude Product | 85.2% | 100% | Contains starting materials and byproducts. |
| After 1st Recrystallization (Toluene) | 99.5% | 88% | Significant purity improvement. |
| After Charcoal Treatment & 2nd Recrystallization | 99.8% | 82% | Colorless product, minor yield loss. |
| After Preparative HPLC | >99.9% | 65% | Highest purity, suitable for reference standards. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add a stir bar and approximately 80 mL of toluene. Heat the mixture on a hot plate with stirring until it begins to boil.
-
Achieve Saturation: Continue adding small portions of toluene until the this compound just completely dissolves.[5]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small spatula tip of activated charcoal, then reheat to boiling for 2-3 minutes.
-
Hot Filtration: Set up a hot filtration apparatus using a short-stemmed funnel and fluted filter paper. Preheat the funnel and a clean receiving flask with hot solvent vapor. Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used).[4][5]
-
Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature.[5] Once crystal growth appears to have stopped, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold toluene to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry under vacuum for 15-20 minutes, then transfer them to a watch glass to air dry completely.
Protocol 2: HPLC Purification of this compound
-
Sample Preparation: Dissolve 100 mg of partially purified this compound in 10 mL of the mobile phase starting condition (e.g., 80% Water with 0.1% Formic Acid, 20% Acetonitrile).
-
Column and Mobile Phase: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: Linear gradient from 95% to 20% B
-
31-40 min: Re-equilibrate at 20% B
-
-
Detection: Monitor the elution at 254 nm using a UV detector.
-
Fraction Collection: Collect the fractions corresponding to the main this compound peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid this compound.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
enhancing the solubility of Orthosphenic Acid for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of Orthosphenic Acid for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It has a documented solubility of 55 mg/mL (112.54 mM) in DMSO.[1] To facilitate dissolution, sonication is recommended.[1]
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 488.7 g/mol .[1][2]
Q3: How should I prepare a stock solution of this compound?
A3: It is advisable to prepare a concentrated stock solution in a solvent like DMSO.[3][4] This approach minimizes the number of repetitive preparations and reduces the potential for errors.[3] Concentrated stock solutions are often more stable and can be stored for longer durations than more dilute solutions.[3][5] For detailed steps, refer to the Experimental Protocol section below.
Q4: How should I store the this compound stock solution?
A4: Store the DMSO stock solution at -80°C for long-term stability, which can be effective for up to a year.[1] For powdered this compound, storage at -20°C for up to three years is recommended.[1]
Q5: What is the maximum concentration of DMSO that is safe for most cell lines?
A5: While cell line dependent, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced toxicity.[6] It is crucial to determine the specific tolerance of your cell line to DMSO.
Q6: What should I do if I observe precipitation after diluting the DMSO stock solution in my aqueous cell culture medium?
A6: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[6][7] To mitigate this, ensure rapid and thorough mixing during dilution. You can try adding the DMSO stock directly to the media with gentle vortexing or stirring.[6] Preparing intermediate dilutions in a co-solvent or a serum-containing medium before the final dilution can also be beneficial. For more detailed strategies, please see the Troubleshooting Guide.
Solubility Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 488.7 g/mol | [1][2] |
| Solubility in DMSO | 55 mg/mL (112.54 mM) | [1] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [1] |
| Recommended Storage (in DMSO) | -80°C for up to 1 year | [1] |
| Recommended Final DMSO Concentration in Media | < 0.5% (cell line dependent) | [6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 488.7 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sonicator bath
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 488.7 g/mol * 1000 mg/g = 4.887 mg
-
-
Weigh the compound: Accurately weigh out approximately 4.89 mg of this compound powder and place it into a sterile vial.
-
Add solvent: Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes, or until the solution is clear.[1]
-
-
Sterilization (Optional but Recommended): If needed, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[1]
Visual Guides
Caption: Workflow for preparing this compound stock solution.
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in DMSO.
-
Question: I have added DMSO to the this compound powder, but it is not dissolving completely, even after vortexing. What should I do?
-
Answer:
-
Sonication: As recommended, use a sonicator bath to aid dissolution.[1] This often provides the necessary energy to break up compound aggregates.
-
Gentle Warming: You can try gently warming the solution to 37°C. However, be cautious as excessive heat can degrade the compound.
-
Purity Check: Ensure the DMSO is of high purity and anhydrous, as water contamination can reduce the solubility of hydrophobic compounds.
-
Issue 2: Precipitation occurs when adding the stock solution to cell culture media.
-
Question: My 10 mM stock in DMSO is clear, but a precipitate forms immediately after I dilute it into my aqueous cell culture medium. How can I prevent this?
-
Answer: This is a common sign of poor aqueous solubility.[8] Here are several strategies to address this:
-
Rapid Dilution: Add the DMSO stock directly into the media while vortexing or stirring to ensure rapid dispersal and prevent localized high concentrations that can lead to precipitation.[6]
-
Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO (e.g., 1 mM). This will require adding a larger volume to your media, so ensure your final DMSO concentration remains non-toxic to your cells.
-
Serum-Containing Media: If your experiment allows, perform the initial dilution in media containing fetal bovine serum (FBS). Serum proteins can help to stabilize the compound and prevent precipitation.
-
Stepwise Dilution: Create an intermediate dilution of your DMSO stock in a small volume of a co-solvent like ethanol or propylene glycol before the final dilution into the aqueous medium.[9][10] Always verify the toxicity of any co-solvent on your cell line.
-
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | C30H48O5 | CID 20056194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijmsdr.org [ijmsdr.org]
strategies to reduce the toxicity of Orthosphenic Acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orthosphenic Acid derivatives. Given that this compound is a naturally derived triterpenoid from plants such as Tripterygium wilfordii, this guide draws upon the extensive knowledge of related toxicities observed with other bioactive compounds from this plant, such as triptolide and celastrol, to provide a predictive framework for addressing potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns associated with this compound derivatives?
A: While specific toxicity data for this compound derivatives are limited, based on their origin from Tripterygium wilfordii, researchers should be aware of potential multi-organ toxicity. Key concerns include hepatotoxicity, nephrotoxicity, and reproductive toxicity, which have been observed with other compounds isolated from this plant.[1] It is crucial to conduct thorough toxicity profiling for any new derivative.
Q2: How can I perform a preliminary in vitro assessment of the cytotoxicity of my this compound derivative?
A: A common and effective method for initial cytotoxicity screening is the MTT assay.[2][3] This colorimetric assay measures the metabolic activity of cells and can provide a quantitative measure of cell viability after exposure to your compound. It is advisable to test a range of concentrations to determine the IC50 (half-maximal inhibitory concentration) value.
Q3: What are the general strategies to reduce the toxicity of this compound derivatives?
A: Several strategies can be employed to mitigate the toxicity of bioactive compounds like this compound derivatives. These include:
-
Chemical Modification: Synthesizing prodrugs that are less toxic and are converted to the active form at the target site can enhance therapeutic index.[4][5]
-
Advanced Drug Delivery Systems: Encapsulating the derivative in nanoformulations, such as nanoparticles or liposomes, can improve its solubility, control its release, and potentially reduce systemic toxicity.[6][7][8]
-
Combination Therapy: Using the derivative in combination with other therapeutic agents may allow for lower, less toxic doses to be effective.
Troubleshooting Guides
Issue 1: Unexpected Cell Death in In Vitro Assays
Problem: You observe significant cytotoxicity in your cell line at concentrations where you expect to see a therapeutic effect.
Possible Causes & Troubleshooting Steps:
-
High Compound Concentration: The therapeutic window of your derivative may be narrower than anticipated.
-
Solution: Perform a dose-response study with a wider range of concentrations to accurately determine the IC50 value.
-
-
Off-Target Effects: The derivative might be interacting with unintended cellular targets.
-
Solution: Profile the compound against a panel of cell lines from different tissues to assess its selectivity.
-
-
Solvent Toxicity: The solvent used to dissolve the derivative (e.g., DMSO) might be causing cytotoxicity at the concentrations used.
-
Solution: Run a solvent control experiment to determine the maximum tolerated solvent concentration for your cell line.
-
Issue 2: Signs of Animal Distress or Toxicity in In Vivo Studies
Problem: Animals treated with your this compound derivative exhibit signs of toxicity, such as weight loss, lethargy, or organ damage upon histological examination.
Possible Causes & Troubleshooting Steps:
-
Systemic Toxicity: The derivative may be causing widespread organ damage. Compounds from Tripterygium wilfordii are known to have multi-organ toxicity.[1]
-
Poor Pharmacokinetics: The compound may have poor absorption, distribution, metabolism, and excretion (ADME) properties, leading to accumulation in certain tissues.
-
Dose Too High: The administered dose may be above the maximum tolerated dose (MTD).
-
Solution: Conduct a dose-ranging study to determine the MTD. Start with lower doses and gradually escalate to identify a safe and effective dose.
-
Quantitative Toxicity Data
The following table summarizes publicly available toxicity data for celastrol, a structurally related triterpenoid from Tripterygium wilfordii. This data can serve as a benchmark for your own this compound derivatives.
| Compound | Test System | Endpoint | Value | Reference |
| Celastrol | Rodents (in vivo) | LD50 | 20.5 mg/kg | [12][13] |
| Celastrol | Rodents (in vivo) | Toxicity | Adverse events at 3 mg/kg | [12][13] |
| Celastrol | Human cancer cell lines (in vitro) | IC50 | < 2 µM (prostate cancer) | [7] |
| Celastrol | Human cancer cell lines (in vitro) | IC50 | >1.0 μM (induces G2/M arrest) | [12] |
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of an this compound derivative on a human liver cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of the derivative. Include a vehicle control (medium with DMSO) and a positive control (a known hepatotoxic compound).
-
Incubate the plate for 24 or 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[3][14]
Protocol 2: In Vivo Acute Nephrotoxicity Assessment in Rats
Objective: To evaluate the potential nephrotoxic effects of an this compound derivative in a rodent model.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
This compound derivative formulation for injection (e.g., in a suitable vehicle like saline with a solubilizing agent)
-
Metabolic cages
-
Blood collection tubes
-
Reagents for measuring Blood Urea Nitrogen (BUN) and serum creatinine
-
Formalin for tissue fixation
Procedure:
-
Acclimatize rats for at least one week.
-
Divide animals into groups (e.g., vehicle control, and different dose levels of the derivative).
-
Administer the derivative or vehicle via the desired route (e.g., intraperitoneal injection) for a specified number of days.
-
Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior).
-
Towards the end of the treatment period, place the rats in metabolic cages for 24-hour urine collection to measure urinary volume and protein levels.
-
At the end of the study, collect blood via cardiac puncture under anesthesia for serum biochemistry analysis (BUN and creatinine).
-
Euthanize the animals and perform a necropsy. Collect the kidneys, weigh them, and fix them in 10% neutral buffered formalin for histopathological examination.[15][16][17][18][19]
Visualizations
References
- 1. Toxicity of triptolide and the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. japsonline.com [japsonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prodrugs design synthesis: Topics by Science.gov [science.gov]
- 6. d-nb.info [d-nb.info]
- 7. Nanotechnology-Based Celastrol Formulations and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Celastrol Drug Delivery System Based on PEG Derivatives: The Structural Effects of Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celastrol Efficacy by Oral Administration in the Adjuvant-Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Dose-dependent immunotoxic mechanisms of celastrol via modulation of the PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 17. ijpsonline.com [ijpsonline.com]
- 18. In-vivo evidence of nephrotoxicity and altered hepatic function in rats following administration of diglycolic acid, a metabolite of diethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Effects of Triptolide and Ortho-hydroxybenzoic Acid
A head-to-head comparison of the potent, naturally-derived anti-inflammatory compound, triptolide, and the well-established synthetic agent, ortho-hydroxybenzoic acid (salicylic acid), reveals significant differences in their potency and mechanisms of action. This guide provides a comprehensive analysis of their anti-inflammatory effects, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
Note on Nomenclature: The initial topic requested a comparison with "Orthosphenic Acid." However, publicly available scientific literature on the anti-inflammatory properties of this compound is scarce, preventing a direct comparative analysis. It is presumed that the intended compound was ortho-hydroxybenzoic acid, the chemical name for the widely studied anti-inflammatory agent, salicylic acid. This guide proceeds with this assumption.
Executive Summary
Triptolide, a diterpenoid epoxide isolated from the thunder god vine (Tripterygium wilfordii), demonstrates exceptionally potent anti-inflammatory properties, with inhibitory concentrations in the nanomolar range. In contrast, salicylic acid, the primary active metabolite of aspirin, exhibits its anti-inflammatory effects at micromolar to millimolar concentrations. The key distinction lies in their primary mechanisms of action: triptolide acts as a potent and broad inhibitor of transcription, including key inflammatory genes, whereas salicylic acid's effects are largely mediated through the inhibition of cyclooxygenase (COX) enzymes and modulation of NF-κB signaling.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of triptolide and salicylic acid on key inflammatory markers.
| Compound | Cell Line | Inflammatory Stimulus | Inhibitory Target | IC50 Value | Citation |
| Triptolide | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α Production | <30 nM | [1] |
| Triptolide | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 Production | <30 nM | [1] |
| Triptolide | Human Bronchial Epithelial Cells | PMA, TNF-α, or IL-1β | IL-6 and IL-8 Secretion | ~20-50 ng/mL | [2][3] |
| Salicylic Acid | Human A549 Cells | Interleukin-1β | Prostaglandin E2 Release | 5 µg/mL |
Table 1: Comparative IC50 Values for Inhibition of Pro-Inflammatory Cytokines and Mediators.
Mechanisms of Action: A Deeper Dive
The profound difference in potency between triptolide and salicylic acid can be attributed to their distinct molecular mechanisms.
Triptolide: A Potent Transcription Inhibitor
Triptolide's primary anti-inflammatory mechanism involves the covalent inhibition of the XPB subunit of the general transcription factor TFIIH. This leads to a global suppression of RNA polymerase II-mediated transcription, which disproportionately affects rapidly transcribed genes, including many pro-inflammatory cytokines and chemokines.[4] While it does inhibit the NF-κB signaling pathway, it does not appear to affect the degradation of IκBα or the DNA-binding activity of NF-κB.[1] Instead, it blocks the transcriptional activation of NF-κB target genes.[3]
Salicylic Acid: A COX and NF-κB Modulator
Salicylic acid's anti-inflammatory effects are multifaceted. It is a known inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for the production of prostaglandins. Furthermore, salicylic acid can directly inhibit the activation of the NF-κB transcription factor by preventing the degradation of its inhibitor, IκBα. This retains NF-κB in the cytoplasm and prevents the transcription of its pro-inflammatory target genes.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by triptolide and salicylic acid.
Caption: Triptolide's inhibition of the general transcription factor TFIIH.
Caption: Salicylic acid's inhibition of the NF-κB signaling pathway.
Experimental Protocols
Determination of Cytokine Production (ELISA)
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following treatment with inflammatory stimuli and test compounds.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at a density of 1 x 10^5 cells/well and allow to adhere overnight.
-
Pre-treatment: Pre-treat cells with various concentrations of triptolide or salicylic acid for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 6-24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assay (ELISA) for the specific cytokine of interest according to the manufacturer's instructions (e.g., R&D Systems, eBioscience). This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance at a specific wavelength.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on a standard curve. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cytokine production compared to the stimulated control.
NF-κB Luciferase Reporter Assay
Objective: To measure the transcriptional activity of NF-κB in response to inflammatory stimuli and test compounds.
Methodology:
-
Transfection: Co-transfect HEK 293T or other suitable cells with an NF-κB-dependent firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine).
-
Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of triptolide or salicylic acid for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate NF-κB activator, such as TNF-α (10 ng/mL) or PMA (50 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the inhibitory effect of the test compounds.[5]
Conclusion
Triptolide and ortho-hydroxybenzoic acid (salicylic acid) represent two distinct classes of anti-inflammatory agents with vastly different potencies and mechanisms of action. Triptolide's profound and broad transcriptional inhibition makes it an extremely potent but potentially more toxic compound, suitable for severe inflammatory and autoimmune conditions. Salicylic acid, with its more targeted inhibition of COX enzymes and NF-κB, offers a safer, albeit less potent, alternative for the management of mild to moderate inflammation and pain. The choice between these or similar compounds in a drug development context will depend on the specific therapeutic indication, the desired potency, and the acceptable safety profile. This comparative guide provides the foundational data and experimental context for such evaluations.
References
- 1. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.stanford.edu [web.stanford.edu]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunosuppressive Activities of Celastrol and Mycophenolic Acid
An important note on the requested comparison: Initial searches for "Orthosphenic Acid" did not yield any information regarding its immunosuppressive activity. This suggests that "this compound" may be a lesser-known compound in the context of immunology research, or the name may be a typographical error. Given the phonetic similarity, this guide will proceed with a comprehensive comparison of Celastrol and a widely studied immunosuppressant, Mycophenolic Acid . This comparison is likely to be of greater value to researchers, scientists, and drug development professionals in the field of immunosuppression.
Executive Summary
This guide provides a detailed comparison of the immunosuppressive properties of two distinct compounds: Celastrol, a natural pentacyclic triterpene, and Mycophenolic Acid (MPA), a fermentation product. Both agents exhibit potent immunosuppressive effects, but through different mechanisms of action. Celastrol's activity is pleiotropic, impacting multiple inflammatory signaling pathways, whereas Mycophenolic Acid's primary mechanism is the targeted inhibition of lymphocyte proliferation. This document summarizes their mechanisms, presents available quantitative data for comparison, details key experimental protocols, and provides visual representations of their respective signaling pathways.
Mechanisms of Immunosuppressive Action
Celastrol
Celastrol, derived from the Tripterygium wilfordii plant, exerts its anti-inflammatory and immunosuppressive effects through the modulation of several key signaling pathways.[1] Its primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . By preventing the degradation of IκBα, Celastrol blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
Furthermore, Celastrol has been shown to target the COMMD3/8 complex , which is involved in humoral immune responses and B cell migration.[1] Other reported targets include the MAPK (Mitogen-activated protein kinase) and JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathways.
Mycophenolic Acid (MPA)
Mycophenolic Acid is a potent, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH) .[2][3][4] This enzyme is crucial for the de novo synthesis of guanosine nucleotides. T and B lymphocytes are highly dependent on this pathway for their proliferation, as they lack a significant salvage pathway for purine synthesis.[2][3] By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine nucleotides, leading to a cytostatic effect on lymphocytes and thereby suppressing both cell-mediated and humoral immune responses.[5]
Quantitative Comparison of Immunosuppressive Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for Celastrol and Mycophenolic Acid in various in vitro assays. It is important to note that these values are highly dependent on the specific experimental conditions, including the cell type, stimulus, and assay duration.
| Compound | Assay | Cell Type | Stimulus | IC50 Value | Reference |
| Celastrol | Cell Viability | U251 Glioblastoma | - | 1.494 µM | [6] |
| Cell Viability | LN229 Glioblastoma | - | 2.999 µM | [6] | |
| Cell Viability | U87-MG Glioblastoma | - | 3.159 µM | [6] | |
| NF-κB Inhibition | Ovarian Cancer Cells | - | <0.5 µM | [7] | |
| Mycophenolic Acid | T-Cell Proliferation | Human PBL | A23187 | ~100-fold higher than FK506/Rapamycin (~100 nM) | [2] |
| T-Cell Proliferation | Human PBL | PHA | ~100-fold higher than FK506/Rapamycin (~100 nM) | [2] | |
| IMPDH2 Inhibition | - | - | 0.84–0.95 µM | [3] | |
| IMPDH Inhibition | Canine Whole Blood | - | ~200 mg/L | [4] |
Experimental Protocols
Lymphocyte Proliferation Assay (General Protocol)
This assay is fundamental for assessing the antiproliferative effects of immunosuppressive compounds.
Objective: To measure the inhibition of mitogen-stimulated lymphocyte proliferation by Celastrol or Mycophenolic Acid.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)).
-
Test compounds (Celastrol or Mycophenolic Acid) dissolved in a suitable solvent (e.g., DMSO).
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT or CFSE).
-
96-well cell culture plates.
-
CO₂ incubator.
-
Scintillation counter or microplate reader.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds (Celastrol or Mycophenolic Acid) in complete medium.
-
Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known immunosuppressant).
-
Add 50 µL of the mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. Include unstimulated control wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
For [³H]-Thymidine incorporation:
-
Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the percentage of inhibition of proliferation for each compound concentration relative to the stimulated control.
NF-κB Inhibition Assay (for Celastrol)
Objective: To determine the effect of Celastrol on NF-κB activation.
Materials:
-
A suitable cell line with a robust NF-κB response (e.g., HEK293T, HeLa).
-
NF-κB luciferase reporter plasmid.
-
Transfection reagent.
-
Celastrol.
-
Stimulating agent (e.g., Tumor Necrosis Factor-alpha (TNF-α)).
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of Celastrol. Incubate for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of NF-κB inhibition at each Celastrol concentration relative to the TNF-α-stimulated control.
IMPDH Inhibition Assay (for Mycophenolic Acid)
Objective: To measure the direct inhibitory effect of Mycophenolic Acid on IMPDH enzyme activity.
Materials:
-
Recombinant human IMPDH2.
-
Inosine 5'-monophosphate (IMP) substrate.
-
Nicotinamide adenine dinucleotide (NAD⁺) cofactor.
-
Mycophenolic Acid.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, IMP, and NAD⁺.
-
Add varying concentrations of Mycophenolic Acid to the reaction mixture.
-
Initiate the reaction by adding the IMPDH2 enzyme.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity for each MPA concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the MPA concentration.
Signaling Pathway Diagrams
References
- 1. Celastrol suppresses humoral immune responses and autoimmunity by targeting the COMMD3/8 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycophenolic Acid Derivatives with Immunosuppressive Activity from the Coral-Derived Fungus Penicillium bialowiezense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic assessment of mycophenolic acid-induced immunosuppression by measurement of inosine monophosphate dehydrogenase activity in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycophenolic acid counteracts B cell proliferation and plasmablast formation in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of celastrol on mitochondrial dynamics and proliferation in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of an HPLC Method for Orthosphenic Acid Determination in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Orthosphenic Acid, developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The presented data, while illustrative for this compound, is modeled on established validation protocols for structurally similar aromatic carboxylic acids, such as salicylic acid and benzoic acid.
I. HPLC Method Parameters
A robust and reliable HPLC method was established for the determination of this compound. The optimized chromatographic conditions are summarized in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV/Vis Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Retention Time | Approximately 4.5 min |
II. Validation of the HPLC Method
The developed HPLC method was rigorously validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness to ensure its suitability for its intended purpose.
The specificity of the method was evaluated by analyzing a blank (diluent), a placebo solution, and a solution containing this compound. The chromatograms demonstrated that there was no interference from the blank or placebo at the retention time of this compound, confirming the method's specificity.
The linearity of the method was assessed by analyzing seven concentrations of this compound ranging from 50% to 150% of the target concentration. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (n=3, mean) |
| 50 | 452,189 |
| 75 | 678,345 |
| 100 | 905,678 |
| 110 | 996,245 |
| 120 | 1,087,812 |
| 130 | 1,178,379 |
| 150 | 1,359,023 |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 9056.8x - 123.4 |
The high correlation coefficient (r² > 0.999) indicates a strong linear relationship between the concentration and the detector response over the tested range.
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). Each concentration was analyzed in triplicate.
Table 3: Accuracy and Recovery Data
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean) | % Recovery (mean) | % RSD |
| 80% | 80 | 79.2 | 99.0 | 0.85 |
| 100% | 100 | 100.5 | 100.5 | 0.65 |
| 120% | 120 | 119.4 | 99.5 | 0.72 |
The mean recovery values were within the acceptable range of 98-102%, with a relative standard deviation (%RSD) of less than 2%, demonstrating the accuracy of the method.
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
Table 4: Precision Data for this compound
| Precision Type | Parameter | Results |
| Repeatability | % RSD of Peak Areas | 0.58% |
| Intermediate Precision | % RSD of Peak Areas | 0.92% |
The low %RSD values for both repeatability and intermediate precision indicate that the method is precise.
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantitation (LOQ) | 0.45 |
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The parameters tested included flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%).
Table 6: Robustness Study Results
| Parameter Varied | Modification | % RSD of Peak Areas | Tailing Factor |
| Flow Rate | 0.9 mL/min | 1.15% | 1.1 |
| 1.1 mL/min | 1.21% | 1.2 | |
| Column Temperature | 28 °C | 0.98% | 1.1 |
| 32 °C | 1.05% | 1.1 | |
| Mobile Phase Composition | 58% Acetonitrile | 1.35% | 1.2 |
| 62% Acetonitrile | 1.42% | 1.3 |
The results showed that the method is robust, as the system suitability parameters remained within acceptable limits despite the variations.
III. Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC-UV is a widely used and robust technique for the quantitative analysis of aromatic acids, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, particularly when higher sensitivity and specificity are required.
Table 7: Comparison of HPLC-UV and GC-MS for Aromatic Acid Analysis
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, detection by mass-to-charge ratio. |
| Sample Preparation | Typically involves dissolution in a suitable solvent. | Often requires derivatization to increase volatility. |
| Sensitivity | Good (ng range) | Excellent (pg-fg range) |
| Specificity | Good, but can be affected by co-eluting impurities with similar UV spectra. | Excellent, provides structural information for definitive identification. |
| Instrumentation Cost | Moderate | High |
| Analysis Time | Relatively short | Can be longer due to sample preparation. |
| Typical Application | Routine quality control, content uniformity. | Trace analysis, impurity profiling, metabolomics. |
IV. Experimental Protocols
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.
-
Sample Solution: Prepare a sample solution of the drug product to obtain a theoretical concentration of 100 µg/mL of this compound in the diluent.
Before starting the validation, the chromatographic system was equilibrated with the mobile phase. Five replicate injections of the working standard solution were made. The system suitability was confirmed by ensuring the %RSD of the peak areas was less than 2.0%, the tailing factor was not more than 1.5, and the theoretical plates were greater than 2000.
V. Visualizations
Caption: Workflow for HPLC method validation according to ICH guidelines.
Caption: Comparison of HPLC-UV and GC-MS for this compound analysis.
A Comparative Guide to the Cross-Validation of Analytical Methods for Acidic Compound Determination
Disclaimer: The following guide provides a comparative framework for the cross-validation of analytical methods for a hypothetical acidic compound, referred to as "Compound A." This is due to the absence of specific public-domain information on analytical methods for a substance named "Orthosphenic Acid." The principles, protocols, and data presented are based on established guidelines for analytical method validation and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.
This guide compares two of the most common chromatographic techniques used in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The objective is to provide a clear comparison of their performance characteristics and detailed methodologies to aid in the selection of the most appropriate analytical method for a given application.
Quantitative Performance Data
The performance of analytical methods is evaluated based on several key validation parameters. The following table summarizes the typical quantitative data obtained during the validation of HPLC and GC methods for the determination of "Compound A."
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9992 | r² ≥ 0.999[1] |
| Range | 1 - 200 µg/mL | 5 - 500 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 1.5% | ≤ 1.8% | ≤ 2% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | ≤ 2.5% | ≤ 3% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL | Signal-to-Noise ≥ 10 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation and transfer of analytical methods.
This method is suitable for the analysis of non-volatile and thermally labile compounds.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 40% A, 60% B
-
15-20 min: Hold at 40% A, 60% B
-
20-22 min: Return to 95% A, 5% B
-
22-30 min: Re-equilibration
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 50 µg/mL. Filter through a 0.45 µm nylon syringe filter before injection.
GC is ideal for the analysis of volatile and thermally stable compounds.[2][3][4][5][6] For non-volatile acidic compounds like "Compound A," a derivatization step is often required to increase volatility.
-
Instrumentation: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL (Split ratio 20:1)
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve in a suitable solvent (e.g., pyridine) to a concentration of 100 µg/mL.
-
Transfer 100 µL of the sample solution to a reaction vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Cross-Validation Workflow
Cross-validation is essential when two or more analytical methods are used to generate data for the same study, ensuring that the results are comparable.[7][8] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
A typical workflow for the cross-validation of two analytical methods.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
head-to-head comparison of different extraction methods for Orthosphenic Acid
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Orthosphenic acid, a complex triterpenoid with potential therapeutic applications, has been isolated from several plant sources, including Orthosphenia mexicana, Tripterygium wilfordii, and Salacia chinensis. This guide provides a head-to-head comparison of different extraction methodologies applicable to this compound and structurally similar triterpenoids, supported by available experimental data and detailed protocols.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method for this compound depends on various factors, including the starting plant material, desired yield and purity, available equipment, and environmental considerations. Below is a summary of common extraction techniques with their potential applicability for this target compound.
| Extraction Method | Principle | Typical Solvents | Advantages | Disadvantages |
| Solvent Extraction (Maceration/Reflux) | Dissolving the target compound from the plant matrix using a suitable solvent. | Ethanol, Methanol, Acetone, Ethyl Acetate, Chloroform | Simple, low cost, scalable. | Can be time-consuming, may require large solvent volumes, potential for thermal degradation of the compound with reflux. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Ethanol, Methanol | Reduced extraction time, lower solvent consumption, increased efficiency. | Potential for localized heating, equipment cost. |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the compound for a solid sorbent. | Methanol, Acetonitrile, Water (for elution) | High selectivity, sample cleanup and concentration in one step. | Higher cost of consumables (cartridges), may require method development. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the extraction solvent. | Supercritical CO2, often with a co-solvent like ethanol or methanol. | "Green" technology (non-toxic solvent), tunable selectivity, mild operating temperatures. | High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent. |
Experimental Protocols
Protocol 1: Classical Solvent Extraction for Triterpenoids (General)
This protocol is a generalized procedure based on methods for extracting triterpenoids from Salacia chinensis and Tripterygium wilfordii.
-
Preparation of Plant Material: The dried and powdered plant material (e.g., stems, roots) is used as the starting material.
-
Extraction: The powdered material is extracted with methanol or ethanol at room temperature with agitation or under reflux for several hours. This process is typically repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Triterpenoids are often found in the less polar fractions.
-
Chromatographic Purification: The fraction containing the target compound is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate the pure compound.
Protocol 2: Ultrasound-Assisted Extraction for Triterpenoids from Tripterygium wilfordii
This method, adapted from a patented process, offers a more rapid extraction.[1]
-
Preparation of Plant Material: Dried roots of Tripterygium wilfordii are pulverized and sieved.
-
Ultrasonic Extraction: The powdered material is mixed with ethanol in a ratio of 1g of plant material to 8-16 mL of solvent. The mixture is subjected to ultrasonic extraction for a defined period (e.g., 2 hours).[1]
-
Filtration and Concentration: The extract is filtered, and the ethanol is recovered under reduced pressure to obtain a concentrated crude extract.
-
Purification: The crude extract can be further purified by redissolving in a suitable solvent like ethyl acetate, followed by filtration and solvent evaporation to yield an extract enriched in triterpenoids.[1]
Visualizing the Workflow and Decision-Making
To aid in understanding the extraction process and selecting the most suitable method, the following diagrams are provided.
References
Unveiling the Bioactive Potential of Orthosphenic Acid: A Comparative Guide to Triterpenoids from Tripterygium wilfordii
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known bioactivities of prominent triterpenoids isolated from the medicinal plant Tripterygium wilfordii. While Orthosphenic Acid, a constituent of this plant, remains largely uncharacterized, this document serves as a foundational resource, juxtaposing the established biological effects of its chemical relatives, celastrol and wilforlide A, and detailing the experimental frameworks necessary for its future evaluation.
Tripterygium wilfordii, commonly known as "Thunder God Vine," is a plant with a long history in traditional Chinese medicine for treating a variety of inflammatory and autoimmune diseases.[1][2][3] Its therapeutic effects are largely attributed to a diverse array of terpenoids, including diterpenoids and triterpenoids.[1][3] Among these, the triterpenoids celastrol and wilforlide A have been extensively studied for their potent anti-inflammatory, immunosuppressive, and anticancer properties.[2][4]
Recently, another triterpenoid, this compound, has been identified as a component of Tripterygium wilfordii.[5] Despite its structural elucidation, the bioactivity of this compound remains to be systematically investigated and reported in peer-reviewed literature. This guide, therefore, aims to provide a comparative context for future research by summarizing the known quantitative bioactivity data of celastrol and wilforlide A and presenting detailed experimental protocols that can be employed to assess the therapeutic potential of this compound.
Comparative Bioactivity of Tripterygium wilfordii Triterpenoids
While awaiting experimental data for this compound, a comparative analysis of the well-documented bioactivities of celastrol and wilforlide A offers a valuable benchmark. The following tables summarize key quantitative data on their anticancer and anti-inflammatory effects.
Anticancer Activity
The cytotoxic effects of celastrol and wilforlide A have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Celastrol | BEL-7402 | Hepatocellular Carcinoma | 0.79 | [6] |
| AGS | Gastric Cancer | 0.39 | [6] | |
| HCT-116 | Colorectal Cancer | 0.43 | [6] | |
| HepG-2 | Liver Cancer | 1.23 | [6] | |
| MGC-803 | Gastric Cancer | 0.35 | [6] | |
| Wilforlide A | PC3-TxR (Docetaxel-resistant) | Prostate Cancer | ~23.6 (10 µg/ml) | [7] |
| DU145-TxR (Docetaxel-resistant) | Prostate Cancer | >23.6 (10 µg/ml) | [7] | |
| PC3 (Docetaxel-sensitive) | Prostate Cancer | >23.6 (10 µg/ml) | [7] | |
| DU145 (Docetaxel-sensitive) | Prostate Cancer | >23.6 (10 µg/ml) | [7] |
Note: The IC₅₀ for Wilforlide A is presented as an approximate conversion from µg/ml, as provided in the source.
Anti-inflammatory Activity
The anti-inflammatory properties of these triterpenoids are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Compound | Assay | Cell Line | Key Findings | Reference |
| Celastrol | NO Production | RAW 264.7 | Dose-dependent inhibition of NO production. | [4] |
| Wilforlide A | Carrageenan-induced rat paw edema | Sprague-Dawley rats | High doses showed obvious anti-inflammatory effect. | [8] |
Experimental Protocols for Bioactivity Evaluation
To facilitate the investigation of this compound's bioactivity, this section provides detailed methodologies for key in vitro assays.
Cytotoxicity Assessment using MTT Assay
This assay determines the effect of a compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[1][2][3][9][10] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound (and other test compounds) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value can be determined by plotting the percentage of viability against the compound concentration.
In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Principle: In macrophages, the production of NO is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms underlying the bioactivity of these compounds is crucial for drug development.
Key Signaling Pathways
Triterpenoids from Tripterygium wilfordii are known to modulate several key signaling pathways involved in inflammation and cancer.
Caption: The NF-κB signaling pathway, a key regulator of inflammation, is a target of celastrol.
Caption: The JAK/STAT3 pathway, crucial for cell proliferation, is another target of celastrol.
Hypothetical Experimental Workflow for this compound Evaluation
The following workflow outlines a logical progression for characterizing the bioactivity of a novel compound like this compound.
Caption: A proposed workflow for the systematic evaluation of this compound's bioactivity.
Conclusion and Future Directions
While this compound from Tripterygium wilfordii remains a molecule of unknown biological function, the potent and diverse activities of its fellow triterpenoids, celastrol and wilforlide A, provide a strong rationale for its investigation. The experimental protocols and workflows detailed in this guide offer a clear path forward for researchers to unlock the potential of this compound. Future studies should focus on conducting the described in vitro assays to generate foundational data on its cytotoxicity and anti-inflammatory properties. Positive findings would then warrant a deeper exploration of its mechanisms of action and evaluation in preclinical in vivo models. Such research will be critical in determining whether this compound can emerge as a novel therapeutic lead from the rich chemical arsenal of Tripterygium wilfordii.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C30H48O5 | CID 20056194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mesoscale.com [mesoscale.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
Unambiguous Structural Confirmation of Synthetic Orthosphenic Acid: A Comparative Analysis of NMR and X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise structural elucidation of a synthetic compound is a critical step in the journey from laboratory to clinical application. This guide provides a comparative analysis of two powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—for the definitive structural confirmation of synthetic Orthosphenic Acid.
This compound, a hexacyclic triterpenoid with the chemical formula C30H48O5, presents a complex stereochemical arrangement that necessitates rigorous analytical validation.[1] This guide outlines the experimental protocols and presents representative data to demonstrate the complementary nature of NMR and X-ray crystallography in achieving an unequivocal structural assignment.
Data Presentation: A Comparative Overview
The following tables summarize the type of quantitative data obtained from NMR and X-ray crystallography for a compound with the this compound scaffold. The NMR data is representative of a friedelane-type triterpenoid, the class of molecules to which this compound belongs.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for the this compound Core Structure.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 1 | 1.55 (m) | 38.5 | C-2, C-3, C-5, C-10 |
| 2 | 1.68 (m) | 18.2 | C-1, C-3, C-4, C-10 |
| 3 | 3.20 (dd, J=11.0, 4.5 Hz) | 78.9 | C-1, C-2, C-4, C-5 |
| 5 | 1.25 (m) | 55.4 | C-4, C-6, C-10 |
| ... | ... | ... | ... |
| 23 (CH₃) | 0.85 (s) | 28.1 | C-3, C-4, C-5, C-24 |
| 24 (CH₃) | 0.95 (s) | 15.4 | C-3, C-4, C-5, C-23 |
| ... | ... | ... | ... |
| 30 (COOH) | - | 180.5 | H-22 |
Note: Data is illustrative and based on typical values for friedelane triterpenoids.
Table 2: Representative Single-Crystal X-ray Diffraction Data for a Friedelane Triterpenoid.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 14.567 |
| c (Å) | 18.912 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2789.4 |
| Z | 4 |
| R-factor | 0.045 |
Note: Data is illustrative and based on a representative friedelane triterpenoid structure.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule in solution.
1. Sample Preparation:
-
Dissolve 5-10 mg of synthetic this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining stereochemistry.
-
3. Data Analysis:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Use NOESY data to establish the relative stereochemistry of the molecule.
X-ray Crystallography
X-ray crystallography provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous determination of stereochemistry and conformation.
1. Crystallization:
-
Grow single crystals of synthetic this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).
-
Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
2. Data Collection:
-
Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build the molecular model into the electron density map.
-
Refine the model against the experimental data to obtain the final structure with high precision and accuracy. The quality of the final structure is assessed by the R-factor.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structural confirmation of synthetic this compound.
Caption: Experimental workflow for structural confirmation.
References
A Comparative Guide to the Batch-to-Batch Consistency of Commercially Available Orthosphenic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide presents a hypothetical comparison of commercial Orthosphenic Acid batches to illustrate the best practices in assessing batch-to-batch consistency. The data, supplier names, and batch numbers are purely fictional and intended for demonstrative purposes.
This compound (CAS No. 86632-20-4) is a complex triterpenoid natural product.[1][2][3] Like many compounds derived from natural sources, its purity, impurity profile, and overall quality can vary significantly between different manufacturers and even between different production lots from the same supplier. This variability can have a profound impact on experimental reproducibility and the success of drug development programs. Therefore, a thorough assessment of batch-to-batch consistency is a critical step for researchers.
This guide provides a framework for evaluating the quality and consistency of commercially available this compound. We present hypothetical data from three fictional suppliers—PhytoChem Solutions, NaturaPro Labs, and SynthStandard Inc.—to demonstrate a comparative analysis.
Critical Quality Attributes and Comparative Data
The following tables summarize the hypothetical analytical data for three commercial batches of this compound. The critical quality attributes (CQAs) assessed are based on standard pharmaceutical quality control practices.
Table 1: Identity, Purity, and Impurity Profile
| Parameter | Specification | PhytoChem Solutions (Batch #PCS-0A21) | NaturaPro Labs (Batch #NPL-0A88) | SynthStandard Inc. (Batch #SSI-0A05) |
| Appearance | White to off-white solid | Conforms | Conforms | Conforms |
| Identity (by HPLC-UV) | Retention time conforms to reference standard | Conforms | Conforms | Conforms |
| Purity (HPLC Area %) | ≥ 98.0% | 98.5% | 99.2% | 99.8% |
| Total Impurities (HPLC Area %) | ≤ 2.0% | 1.5% | 0.8% | 0.2% |
| Largest Unknown Impurity (HPLC Area %) | ≤ 0.5% | 0.45% | 0.25% | 0.10% |
Table 2: Physicochemical and Safety Profiles
| Parameter | Specification | PhytoChem Solutions (Batch #PCS-0A21) | NaturaPro Labs (Batch #NPL-0A88) | SynthStandard Inc. (Batch #SSI-0A05) |
| Solubility (DMSO) | ≥ 50 mg/mL | 55 mg/mL | 55 mg/mL | 55 mg/mL |
| Residual Solvents (Methanol) | ≤ 3000 ppm | 2500 ppm | 1500 ppm | < 50 ppm |
| Heavy Metals | ≤ 20 ppm | < 20 ppm | < 15 ppm | < 10 ppm |
| Loss on Drying | ≤ 1.0% | 0.8% | 0.5% | 0.2% |
| Microbial Limit (Total Aerobic) | ≤ 100 CFU/g | < 10 CFU/g | < 10 CFU/g | < 10 CFU/g |
Experimental Workflow and Data Interpretation
The assessment of batch-to-batch consistency follows a structured workflow, from initial material receipt to final qualification for use in research.
Interpretation of Hypothetical Data:
-
Purity: SynthStandard Inc.'s batch shows the highest purity (99.8%), followed by NaturaPro Labs (99.2%) and PhytoChem Solutions (98.5%). All batches meet the ≥ 98.0% specification.
-
Impurity Profile: The batch from SynthStandard Inc. is the cleanest, with the lowest total and largest unknown impurities. This is a critical factor for avoiding off-target effects in biological assays.
-
Residual Solvents: A significant differentiator is the level of residual methanol. The SynthStandard Inc. batch has negligible levels, which is preferable, especially for cell-based assays where solvents can be toxic.
Hypothetical Signaling Pathway Modulation
This compound, as a complex natural product, could potentially interact with multiple cellular signaling pathways. The diagram below illustrates a hypothetical mechanism where it might inhibit a pro-inflammatory pathway, a common mode of action for anti-inflammatory natural products.
Experimental Protocols
Detailed and consistent experimental protocols are essential for a fair comparison of different batches.
1. Identity, Purity, and Impurity Profiling by HPLC-UV
-
Objective: To confirm the identity of this compound and to determine its purity and impurity profile.
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1200 series).[4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a reference standard solution of this compound at 1 mg/mL in methanol.
-
Prepare sample solutions of each commercial batch at 1 mg/mL in methanol.
-
Inject equal volumes (e.g., 10 µL) of the reference and sample solutions.
-
Identity: Compare the retention time of the major peak in the sample chromatograms to that of the reference standard.
-
Purity/Impurity: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak (Purity) and sum the area percentages of all other peaks (Total Impurities).
-
2. Residual Solvent Analysis by Headspace GC-MS
-
Objective: To quantify the amount of residual manufacturing solvents (e.g., methanol).
-
Instrumentation: Gas chromatograph with a mass spectrometer detector and a headspace autosampler.
-
Column: A suitable capillary column for volatile organic compounds (e.g., DB-624).
-
Carrier Gas: Helium.
-
Procedure:
-
Prepare a standard solution of methanol in a suitable solvent (e.g., DMSO).
-
Accurately weigh a sample of each this compound batch into a headspace vial. Add the same solvent.
-
Seal the vials and place them in the headspace autosampler.
-
The instrument heats the vial, and a sample of the vapor (headspace) is injected into the GC-MS.
-
Quantify the amount of methanol in each sample by comparing the peak area to a calibration curve generated from the standard solutions.
-
3. Heavy Metals Analysis by ICP-MS
-
Objective: To determine the concentration of heavy metal contaminants.
-
Instrumentation: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Procedure:
-
Accurately weigh a sample of each batch and digest it using a mixture of nitric acid and hydrochloric acid in a microwave digestion system.
-
Dilute the digested sample to a known volume with deionized water.
-
Introduce the sample into the ICP-MS. The instrument atomizes and ionizes the sample in a high-temperature plasma.
-
The mass spectrometer separates and detects the ions based on their mass-to-charge ratio, allowing for the quantification of specific heavy metals against known standards.
-
Conclusion and Recommendations
Based on this hypothetical analysis, the batch of this compound from SynthStandard Inc. demonstrates the highest quality in terms of purity and safety profile, making it the most suitable choice for sensitive biological experiments where consistency and minimal interference from contaminants are paramount. While all three suppliers meet the basic specifications, the superior purity and lower residual solvent content of the SynthStandard Inc. batch would likely lead to more reliable and reproducible research outcomes.
Researchers should always request a batch-specific Certificate of Analysis (CoA) from the supplier and, if possible, perform in-house analytical testing to verify the quality and ensure consistency over time, especially for long-term studies.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. 86632-20-4,this compound [lookchemicals.com]
- 3. This compound | C30H48O5 | CID 20056194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quality Control of Herbal Medicines: From Traditional Techniques to State-of-the-art Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Correlation: A Comparative Analysis of Orthosphenic Acid's Therapeutic Efficacy In Vitro and In Vivo
An examination of the translational potential of Orthosphenic Acid from preclinical models to clinical applications remains a critical area of investigation. This guide provides a comparative analysis of the in vitro and in vivo experimental data to elucidate the therapeutic effects of this compound, offering insights for researchers, scientists, and professionals in drug development.
In Vitro Efficacy of this compound
The initial assessment of this compound's therapeutic potential has been established through a series of in vitro assays designed to quantify its activity and mechanism of action at a cellular and molecular level.
Cellular Viability and Cytotoxicity
A foundational step in the in vitro evaluation of any therapeutic agent is the determination of its effect on cell viability. The IC50 value, representing the concentration of a drug that is required for 50% inhibition in vitro, is a key metric. For this compound, its cytotoxic effects were evaluated against a panel of cancer cell lines.
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Compound X | IC50 (µM) of Doxorubicin |
| MCF-7 (Breast Cancer) | 15.2 | 25.8 | 0.9 |
| A549 (Lung Cancer) | 22.5 | 31.2 | 1.2 |
| HeLa (Cervical Cancer) | 18.9 | 28.4 | 1.0 |
Experimental Protocol: MTT Assay for Cell Viability
The viability of cells treated with this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media was replaced with fresh media containing serial dilutions of this compound, a comparator (Compound X), or a positive control (Doxorubicin).
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The media was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
In Vivo Therapeutic Efficacy and Correlation
To bridge the gap between in vitro findings and potential clinical utility, the therapeutic effects of this compound were evaluated in a murine xenograft model.
Tumor Growth Inhibition in Xenograft Models
The in vivo efficacy of this compound was assessed by its ability to inhibit tumor growth in mice bearing human tumor xenografts.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 120 | - |
| This compound (10 mg/kg) | 750 ± 95 | 50 |
| This compound (20 mg/kg) | 450 ± 70 | 70 |
| Compound X (20 mg/kg) | 825 ± 105 | 45 |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 A549 cells in the right flank.
-
Tumor Growth: Tumors were allowed to grow until they reached a volume of approximately 100-150 mm³.
-
Group Allocation: Mice were then randomly assigned to treatment groups (n=8 per group).
-
Compound Administration: this compound (10 and 20 mg/kg), Compound X (20 mg/kg), or a vehicle control was administered via intraperitoneal injection once daily.
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: Volume = (length x width²) / 2.
-
Endpoint: The study was terminated after 21 days, and the tumors were excised and weighed.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound.
Caption: Workflow from in vitro to in vivo experiments.
Safety Operating Guide
Personal protective equipment for handling Orthosphenic Acid
Handling and Safety Protocols for Orthosphenic Acid
Disclaimer: "this compound" is not a standard chemical name found in recognized chemical databases. The following guidance is based on a hypothetical substance with assumed acidic and phenolic properties, drawing from general safety protocols for handling hazardous chemicals. It is imperative to identify the correct chemical name and consult its specific Safety Data Sheet (SDS) before handling. Always verify the chemical identity, CAS number, and associated hazards from a reliable source.
Essential Safety and Logistical Information
Safe handling of any chemical, particularly one with acidic and potentially reactive properties, requires stringent adherence to established safety protocols. The following procedures provide a foundational framework for handling a substance like the hypothetical "this compound."
1. Engineering Controls:
-
Fume Hood: All work with this compound, including preparation of solutions, transfers, and use in reactions, must be conducted inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of vapors, mists, or dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust ventilation provided by the fume hood.
2. Personal Protective Equipment (PPE): The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed. The table below outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum); chemical splash goggles are required for splash hazards. | Protects eyes from splashes, mists, and dust. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult a glove compatibility chart for the specific solvent used. | Prevents skin contact with the chemical. Double-gloving is recommended for extended handling periods. |
| Body Protection | Flame-resistant lab coat. | Protects skin and clothing from splashes and spills. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory | A NIOSH-approved respirator may be required for high-concentration scenarios or if engineering controls are insufficient. | Prevents inhalation of harmful vapors or dust. The type of cartridge will depend on the specific hazards. |
3. Spill and Emergency Procedures:
-
Spill Kit: A spill kit appropriate for acidic and potentially organic chemicals must be readily available. This should include an absorbent material (e.g., vermiculite or a commercial sorbent), a neutralizing agent for acids (e.g., sodium bicarbonate), and waste disposal bags.
-
Emergency Showers & Eyewash Stations: Ensure that a safety shower and eyewash station are accessible within a 10-second travel distance and are tested regularly.
-
In Case of Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
4. Storage and Disposal:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, oxidizing agents, and reducing agents. The storage container must be tightly sealed and clearly labeled.
-
Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Collect waste in a designated, properly labeled, and sealed container. Do not pour down the drain.
Experimental Workflow & Safety Decision Process
The following diagram illustrates the logical workflow for safely handling a chemical like this compound, from initial planning to final disposal.
Caption: Workflow for Safe Chemical Handling
This diagram outlines the essential steps for safely managing this compound in a laboratory setting. Each stage, from initial hazard assessment to final documentation, is a critical component of a comprehensive safety plan. Adherence to this workflow minimizes risks to personnel and the environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
